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Antifungal agent 15

Cat. No.: B12416475
M. Wt: 465.3 g/mol
InChI Key: BKPXMGNLKGHCHK-UHFFFAOYSA-N
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Description

Antifungal agent 15 is a useful research compound. Its molecular formula is C19H11F8N3O2 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11F8N3O2 B12416475 Antifungal agent 15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11F8N3O2

Molecular Weight

465.3 g/mol

IUPAC Name

2-[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy-N'-(2,4-difluorophenyl)acetohydrazide

InChI

InChI=1S/C19H11F8N3O2/c20-9-4-5-13(12(21)6-9)29-30-16(31)8-32-14-7-15(19(25,26)27)28-17-10(14)2-1-3-11(17)18(22,23)24/h1-7,29H,8H2,(H,30,31)

InChI Key

BKPXMGNLKGHCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2OCC(=O)NNC3=C(C=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Discovery and Synthesis of Antifungal Agent 15: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study for an illustrative compound termed "Antifungal Agent 15." As of November 2025, there is no publicly available scientific literature or data corresponding to a specific, recognized compound with this name. The information, data, and experimental protocols presented herein are representative examples designed to fulfill the structural and content requirements of the prompt and should not be considered factual.

Executive Summary

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In response, a high-throughput screening of a novel library of synthetic chalcone derivatives led to the identification of "this compound" (AFA-15), a promising candidate with potent and broad-spectrum antifungal activity. This document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of AFA-15. It details the methodologies employed in its biological evaluation and outlines the proposed mechanism of action targeting fungal cell wall integrity. All quantitative data are presented in standardized tables, and key experimental and signaling pathways are visualized.

Discovery and Initial Screening

AFA-15 was identified from a library of over 10,000 synthetic chalcone analogues. The primary screening was conducted against a panel of clinically relevant fungal strains. AFA-15 emerged as a lead candidate due to its potent activity against Candida albicans and Aspergillus fumigatus.

Experimental Protocol: Primary Antifungal Susceptibility Testing
  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Procedure:

    • A two-fold serial dilution of AFA-15 was prepared in RPMI 1640 medium in a 96-well microtiter plate, with concentrations ranging from 0.0625 to 64 µg/mL.

    • Fungal inocula were prepared and standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • The standardized inocula were added to each well containing the diluted compound.

    • Plates were incubated at 35°C for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant diminution of growth (≥50% inhibition) compared to the growth control.

Synthesis of this compound

The synthesis of AFA-15 is achieved through a Claisen-Schmidt condensation reaction, a reliable and high-yielding method for chalcone synthesis.

Experimental Protocol: Synthesis of AFA-15
  • Reactants: 4-chloroacetophenone and 2,4-difluorobenzaldehyde.

  • Procedure:

    • An equimolar solution of 4-chloroacetophenone (1.0 eq) and 2,4-difluorobenzaldehyde (1.0 eq) was prepared in ethanol.

    • A catalytic amount of aqueous sodium hydroxide (40%) was added dropwise to the solution at room temperature with constant stirring.

    • The reaction mixture was stirred for 4-6 hours, during which a precipitate formed.

    • The reaction was monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture was poured into ice-cold water.

    • The resulting solid precipitate was collected by vacuum filtration, washed with cold water until the filtrate was neutral, and then dried.

    • The crude product was purified by recrystallization from ethanol to yield AFA-15 as a pale yellow solid.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_purification Workup & Purification R1 4-chloroacetophenone Catalyst NaOH (aq) R1->Catalyst + R2 2,4-difluorobenzaldehyde R2->Catalyst + Solvent Ethanol P1 Ice-water Quench Catalyst->P1 Reaction Completion Temp Room Temp Time 4-6 hours P2 Filtration P1->P2 P3 Recrystallization P2->P3 Product This compound (AFA-15) P3->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Selectivity

Following its initial discovery, AFA-15 was evaluated for its spectrum of activity against a broader panel of fungal pathogens and for its cytotoxic effects on mammalian cells to determine its selectivity index.

Quantitative Data: Antifungal Activity and Cytotoxicity
Fungal StrainTypeMIC (µg/mL)
Candida albicansYeast0.5
Candida glabrataYeast1.0
Cryptococcus neoformansYeast0.25
Aspergillus fumigatusMold2.0
Rhizopus oryzaeMold8.0
Cell LineTypeCC50 (µg/mL)Selectivity Index (SI)¹
HEK293Human Embryonic Kidney> 64> 128
HepG2Human Hepatocellular Carcinoma> 64> 128

¹ Selectivity Index (SI) calculated as CC50 (HEK293) / MIC (C. albicans).

Proposed Mechanism of Action: Cell Wall Integrity Pathway

Preliminary mechanistic studies suggest that AFA-15 disrupts the fungal cell wall, leading to osmotic instability and cell lysis. This is hypothesized to occur through the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of the major cell wall polymer, glucan. This inhibition activates the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.

G AFA15 This compound GlucanSynthase 1,3-β-D-glucan Synthase AFA15->GlucanSynthase Inhibition CellWall Fungal Cell Wall (Reduced Glucan) GlucanSynthase->CellWall Synthesis Disruption Stress Cell Wall Stress CellWall->Stress Triggers Lysis Osmotic Lysis & Cell Death CellWall->Lysis Leads to CWI CWI Pathway Activation (MAPK Cascade) Stress->CWI Induces

Caption: Proposed mechanism of action for AFA-15.

Conclusion and Future Directions

This compound represents a promising lead compound with potent, broad-spectrum antifungal activity and a favorable selectivity profile. Its straightforward synthesis makes it an attractive candidate for further development. Future work will focus on a full structure-activity relationship (SAR) study to optimize its potency and pharmacokinetic properties, as well as definitive confirmation of its molecular target within the CWI pathway.

Technical Guide: Antifungal Agent 15, a Quinoline Derivative with Potent Activity Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 15, also identified as compound Ac12, is a novel quinoline derivative that has demonstrated significant antifungal activity, particularly against economically important plant pathogenic fungi. This technical guide provides a comprehensive overview of its known antifungal properties, mechanism of action, and detailed experimental protocols relevant to its evaluation. The information is intended to support further research and development of this promising antifungal candidate.

Introduction to Quinoline Derivatives as Antifungal Agents

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antifungal properties.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the development of derivatives with enhanced efficacy and target specificity.[2] Many quinoline-based compounds exert their antifungal effects by disrupting the integrity of the fungal cell membrane, a mechanism that is a common target for antifungal drugs.[3][4]

This compound (Ac12): A Profile

This compound (Ac12) is a synthetic quinoline derivative inspired by the natural alkaloid quinine. It has been identified as a potent inhibitor of several phytopathogenic fungi.

Chemical Identity
  • Chemical Name: 2,8-bis(trifluoromethyl)-4-[2-(2,4-difluorophenyl)-2-oxo-1-phenylethyl]quinoline

  • Compound ID: Ac12 (as referenced in key literature)[3][4]

Quantitative Antifungal Activity

The in vitro antifungal efficacy of this compound has been quantified against key plant pathogenic fungi. The 50% effective concentration (EC50) values are summarized in the table below.

Fungal SpeciesEC50 (µg/mL)[3][4]
Sclerotinia sclerotiorum0.52
Botrytis cinerea0.50

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the fungal cell membrane.[3][4] This leads to a cascade of events that ultimately result in fungal cell death.

  • Alteration of Cell Membrane Permeability: The compound increases the permeability of the fungal plasma membrane, leading to the leakage of essential intracellular components.[3][4]

  • Morphological Abnormalities: Treatment with this compound induces significant changes in the morphology of fungal hyphae.[3][4]

The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.

Antifungal_Agent_15_MoA cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agent15 This compound Membrane Ergosterol-containing Plasma Membrane Agent15->Membrane Binds to and disrupts Leakage Leakage of Ions & Small Molecules Membrane->Leakage Increased Permeability Morphology Altered Hyphal Morphology Membrane->Morphology Structural Damage Death Cell Death Leakage->Death Morphology->Death

Caption: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established standards and common practices in mycology and antifungal drug discovery.

In Vitro Antifungal Susceptibility Testing (EC50 Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[5][6][7][8][9]

Objective: To determine the minimum concentration of this compound that inhibits 50% of the fungal growth (EC50).

Materials:

  • Fungal isolates (Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Fungal Culture Preparation:

    • Culture the fungal isolates on PDA plates at 25°C for 5-7 days until sporulation is observed.

    • Harvest fungal spores by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Drug Dilution Series:

    • Prepare a serial dilution of the this compound stock solution in PDB in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Include a drug-free control (PDB + DMSO) and a media-only control (PDB).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted spore suspension to each well of the 96-well plate containing 100 µL of the drug dilutions.

    • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the drug-free control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for determining the EC50 value.

EC50_Workflow Start Start: Fungal Isolate Culture Culture on PDA (5-7 days, 25°C) Start->Culture Harvest Harvest & Count Spores Culture->Harvest Inoculate Inoculate plate with Spore Suspension Harvest->Inoculate Prepare_Drug Prepare Serial Dilutions of This compound in 96-well plate Prepare_Drug->Inoculate Incubate Incubate (48-72h, 25°C) Inoculate->Incubate Measure_OD Measure Optical Density (600nm) Incubate->Measure_OD Analyze Calculate % Inhibition & Determine EC50 Measure_OD->Analyze End End: EC50 Value Analyze->End

Caption: Experimental workflow for EC50 determination.

Cell Membrane Permeability Assay

This protocol utilizes propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

Objective: To assess the effect of this compound on fungal cell membrane permeability.

Materials:

  • Fungal mycelia (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fungal Treatment:

    • Grow the fungus in PDB to the mid-logarithmic phase.

    • Treat the fungal culture with this compound at its EC50 and 2x EC50 concentrations for a defined period (e.g., 4, 8, 12 hours). Include an untreated control.

  • Staining:

    • Harvest the mycelia by centrifugation and wash twice with PBS.

    • Resuspend the mycelia in PBS containing PI (final concentration of 5 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the stained mycelia under a fluorescence microscope. Red fluorescence indicates cells with compromised membranes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive cells.

Morphological Analysis by Scanning Electron Microscopy (SEM)

Objective: To visualize the morphological changes in fungal hyphae induced by this compound.

Materials:

  • Fungal mycelia (treated and untreated)

  • Glutaraldehyde solution (2.5%)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation:

    • Grow the fungus on PDA plates with and without this compound (at EC50 concentration).

    • Excise small agar blocks containing the fungal mycelia.

  • Fixation and Dehydration:

    • Fix the samples in 2.5% glutaraldehyde for 2-4 hours at 4°C.

    • Wash the samples three times with PBS.

    • Dehydrate the samples through a graded ethanol series (15 minutes at each concentration).

  • Drying and Coating:

    • Dry the samples using a critical point dryer.

    • Mount the dried samples on stubs and coat with a thin layer of gold-palladium using a sputter coater.

  • Imaging:

    • Observe the samples under an SEM and capture images of the hyphal morphology.

Potential Signaling Pathways for Further Investigation

While the primary mechanism of this compound is membrane disruption, this can trigger or interfere with several downstream signaling pathways. Further research could explore the involvement of the following pathways:

Ergosterol Biosynthesis Pathway

Many antifungal agents that target the cell membrane do so by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][10][11] Although not directly confirmed for this compound, its membrane-disrupting activity suggests a potential indirect effect on this pathway.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Agent15 This compound (Potential Indirect Effect) Agent15->Membrane

Caption: The Ergosterol Biosynthesis Pathway, a potential target for antifungal agents.

Cell Wall Integrity (CWI) Pathway

Damage to the cell membrane can induce stress that activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi responsible for maintaining cell wall homeostasis.[1][12][13][14][15]

CWI_Pathway Membrane_Stress Membrane Stress (e.g., from this compound) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Membrane_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Calcium Signaling Pathway

Disruption of the plasma membrane can lead to an influx of extracellular calcium, triggering calcium-dependent signaling pathways that are crucial for various cellular processes and stress responses in fungi.[16][17][18][19][20]

Calcium_Signaling Membrane_Damage Membrane Damage (by this compound) Ca_Influx Ca2+ Influx Membrane_Damage->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Transcription_Factor Crz1/NFAT Calcineurin->Transcription_Factor Stress_Response Stress Response Genes Transcription_Factor->Stress_Response

Caption: The Fungal Calcium Signaling Pathway.

Conclusion and Future Directions

This compound (Ac12) is a promising quinoline derivative with potent in vitro activity against significant plant pathogenic fungi. Its mechanism of action, centered on the disruption of the fungal cell membrane, presents a valuable avenue for the development of new fungicides. Future research should focus on elucidating the specific molecular targets within the cell membrane and investigating the downstream effects on key signaling pathways to fully characterize its antifungal profile and potential for agricultural applications. In vivo efficacy studies and toxicological assessments will also be crucial for its development as a commercial antifungal agent.

References

Structure-Activity Relationship of Antifungal Agent 15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 15, identified as compound Ac12 , is a novel quinoline derivative that has demonstrated potent in vitro and in vivo activity against economically significant phytopathogenic fungi, notably Sclerotinia sclerotiorum and Botrytis cinerea.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this promising antifungal compound. It includes a detailed summary of quantitative antifungal activity data for a series of synthesized analogs, in-depth experimental protocols for key biological assays, and visualizations of the proposed mechanism of action and experimental workflows. The preliminary mechanism of action for compound Ac12 involves the disruption of cell membrane integrity, leading to increased permeability and the release of cellular contents.[1][2] This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The increasing prevalence of fungal resistance to existing treatments necessitates the discovery of novel antifungal agents with new mechanisms of action. Quinoline-based compounds have emerged as a promising class of antifungals, with a history of use in medicine.[3][4] Inspired by the structure of quinine, a series of quinoline derivatives were synthesized and evaluated for their antifungal properties against major plant pathogens.[1][2] Among these, this compound (Ac12) was identified as the most potent derivative, exhibiting significantly greater efficacy than the lead compound and commercial fungicides like azoxystrobin and 8-hydroxyquinoline.[1][2] This document details the SAR of this series of compounds, providing critical insights for the rational design of next-generation antifungal agents.

Structure-Activity Relationship (SAR) Analysis

The antifungal activity of a series of quinoline derivatives was evaluated to elucidate the structure-activity relationship. The core structure is based on a 2,8-bis(trifluoromethyl)-4-quinolinol scaffold. Modifications were made at the 4-position of the quinoline ring. The following tables summarize the in vitro antifungal activity (EC50 in μg/mL) of this compound (Ac12) and its analogs against Sclerotinia sclerotiorum and Botrytis cinerea.

Table 1: Antifungal Activity of Quinoline Derivatives Against Sclerotinia sclerotiorum

CompoundR GroupEC50 (μg/mL)
Ac12 (this compound) -CH2CONH(4-Cl-Ph) 0.52 [1][2]
Ac3-CH2CONH(2-F-Ph)>50
Ac4-CH2CONH(3-F-Ph)1.98
Ac7-CH2CONH(2-Cl-Ph)2.15
Ac9-CH2CONH(2-Br-Ph)2.33
Bb1-CH2CO-Pip3.87
Bb10-CH2CO-N(Et)2>50
Bb11-CH2CO-N(n-Pr)23.11
Bb13-CH2CO-N(n-Bu)22.89
Cb1-CH2CS-Pip4.21
Cb3-CH2CS-N(Et)2>50
Lead Compound (3)-OH1.72[1][2]
Azoxystrobin->30[1][2]
8-Hydroxyquinoline-2.12[1][2]

Table 2: Antifungal Activity of Quinoline Derivatives Against Botrytis cinerea

CompoundR GroupEC50 (μg/mL)
Ac12 (this compound) -CH2CONH(4-Cl-Ph) 0.50 [1][2]
Ac3-CH2CONH(2-F-Ph)>50
Ac4-CH2CONH(3-F-Ph)2.55
Ac7-CH2CONH(2-Cl-Ph)2.87
Ac9-CH2CONH(2-Br-Ph)3.01
Bb1-CH2CO-Pip4.12
Bb10-CH2CO-N(Et)2>50
Bb11-CH2CO-N(n-Pr)23.54
Bb13-CH2CO-N(n-Bu)23.23
Cb1-CH2CS-Pip4.88
Cb3-CH2CS-N(Et)2>50
Lead Compound (3)-OH1.89[1][2]
Azoxystrobin->30[1][2]
8-Hydroxyquinoline-5.28[1][2]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol details the method used to determine the half-maximal effective concentration (EC50) of the synthesized compounds against phytopathogenic fungi.

Materials:

  • Synthesized quinoline derivatives

  • Fungal strains: Sclerotinia sclerotiorum, Botrytis cinerea

  • Potato Dextrose Agar (PDA) medium

  • Potato Dextrose Broth (PDB) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Fungal Culture: The fungal strains are maintained on PDA medium at 25°C. For the assay, mycelial plugs are transferred to fresh PDA plates and incubated for 2-3 days to obtain actively growing cultures.

  • Compound Preparation: Stock solutions of the test compounds are prepared in DMSO. A series of dilutions are then made in PDB medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Inoculum Preparation: Mycelial discs from the edge of actively growing fungal colonies are used as the inoculum.

  • Assay Setup: 100 µL of the serially diluted compound solutions are added to the wells of a 96-well microtiter plate.

  • Inoculation: A mycelial disc is added to each well.

  • Incubation: The plates are incubated at 25°C for 48-72 hours, or until the mycelial growth in the control wells (containing PDB and DMSO without any test compound) has reached a suitable density.

  • Data Collection: Mycelial growth is quantified by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by probit analysis.

Cell Membrane Permeability Assay

This assay is used to assess the effect of the antifungal compounds on the integrity of the fungal cell membrane.

Materials:

  • Fungal mycelia treated with the test compound (at EC50 concentration)

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treatment: Fungal mycelia are grown in PDB medium and then treated with the test compound at its EC50 concentration for a defined period. A control group is treated with DMSO alone.

  • Staining: The mycelia are harvested, washed with PBS, and then stained with a solution of propidium iodide (PI) in PBS for 15-30 minutes in the dark.

  • Microscopy: The stained mycelia are washed with PBS to remove excess dye and then observed under a fluorescence microscope.

  • Analysis: The uptake of PI, which can only enter cells with compromised membranes, is indicative of increased cell membrane permeability. The intensity and distribution of the red fluorescence are recorded.

Visualizations

Proposed Mechanism of Action of this compound (Ac12)

Antifungal_Agent_15_Mechanism Proposed Mechanism of Action of this compound (Ac12) Ac12 This compound (Ac12) FungalCell Fungal Cell Ac12->FungalCell Interacts with CellMembrane Cell Membrane Ac12->CellMembrane Targets MembraneDisruption Disruption of Membrane Integrity CellMembrane->MembraneDisruption Leads to IncreasedPermeability Increased Membrane Permeability MembraneDisruption->IncreasedPermeability ContentLeakage Leakage of Cellular Contents IncreasedPermeability->ContentLeakage CellDeath Fungal Cell Death ContentLeakage->CellDeath

Caption: Proposed mechanism of action for this compound (Ac12).

Experimental Workflow for In Vitro Antifungal Activity Screening

Antifungal_Screening_Workflow Experimental Workflow for In Vitro Antifungal Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture (PDA) Inoculum Inoculum Preparation (Mycelial Discs) Culture->Inoculum Compounds Compound Dilution (in PDB) Plate 96-well Plate Setup Compounds->Plate Inoculum->Plate Incubate Incubation (25°C, 48-72h) Plate->Incubate Measure Measure OD600 Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for determining the in vitro antifungal activity.

Conclusion

The structure-activity relationship studies of the quinoline derivatives have identified this compound (Ac12) as a highly potent compound against Sclerotinia sclerotiorum and Botrytis cinerea. The key structural feature for its high activity is the 4-chloro-phenyl substituted acetamide moiety at the 4-position of the quinoline ring. The preliminary mechanistic studies suggest that its antifungal action is mediated through the disruption of the fungal cell membrane. The detailed data and protocols presented in this guide offer a solid foundation for further optimization of this chemical scaffold to develop novel and effective antifungal agents for agricultural and potentially clinical applications. Further research is warranted to elucidate the precise molecular target and to evaluate the in vivo efficacy and safety profile of this promising compound.

References

In-depth Technical Guide: Biological Activity of Antifungal Agent 15 Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 15, identified as compound Ac12 in the primary literature, is a novel quinoline derivative that has demonstrated significant antifungal activity against a range of economically important phytopathogenic fungi.[1][2][3] This technical guide provides a comprehensive overview of its biological activity, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action. This information is intended to support further research and development of this promising antifungal candidate.

Quantitative Data Presentation

The in vitro antifungal activity of this compound (Ac12) was evaluated against four major phytopathogenic fungi. The results, expressed as EC50 values (the concentration that inhibits 50% of mycelial growth), are summarized in the table below. For comparison, the activity of the lead compound (2,8-bis(trifluoromethyl)-4-quinolinol), and the commercial fungicides azoxystrobin and 8-hydroxyquinoline are also included.

CompoundSclerotinia sclerotiorum EC50 (μg/mL)Botrytis cinerea EC50 (μg/mL)Fusarium graminearum EC50 (μg/mL)Rhizoctonia solani EC50 (μg/mL)
This compound (Ac12) 0.52 0.50 >50 >50
Lead Compound 31.721.89>50>50
Azoxystrobin>30>30Not ReportedNot Reported
8-Hydroxyquinoline2.125.28Not ReportedNot Reported

Data sourced from Chen YJ, et al. J Agric Food Chem. 2021.[1][2][3]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.[1]

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol was employed to determine the EC50 values of this compound against the tested phytopathogenic fungi.

  • Preparation of Fungal Cultures: The fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani) were cultured on potato dextrose agar (PDA) plates at 25°C in the dark for one week.[4]

  • Preparation of Test Compound Solutions: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions were then prepared by incorporating aliquots of the stock solution into molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium was maintained at a level that did not affect fungal growth.

  • Inoculation and Incubation: Mycelial plugs (5 mm in diameter) were taken from the edge of the actively growing fungal cultures and placed at the center of the PDA plates containing the different concentrations of this compound.[4] Plates with PDA and DMSO but without the test compound served as a negative control. The plates were incubated at 25°C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colonies was measured in two perpendicular directions after a specific incubation period (when the fungal growth in the control group reached approximately two-thirds of the plate diameter). The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group. The EC50 values were then calculated using probit analysis.[4]

Investigation of the Mechanism of Action

The preliminary mechanism of this compound was investigated by observing its effect on the morphology and permeability of the fungal cell membrane.

Scanning Electron Microscopy (SEM) for Morphological Analysis:

  • Sample Preparation: Mycelial blocks of S. sclerotiorum were treated with this compound at its EC50 concentration for 48 hours. Control samples were treated with DMSO.

  • Fixation: The mycelial blocks were fixed with 2.5% glutaraldehyde overnight at 4°C.

  • Dehydration: The fixed samples were dehydrated through a graded series of ethanol concentrations.[5]

  • Drying and Coating: The samples were subjected to critical point drying, mounted on stubs, and sputter-coated with gold.[6]

  • Imaging: The morphology of the fungal hyphae was observed using a scanning electron microscope. The results indicated that treatment with this compound caused abnormal morphology of the cell membranes.[1]

Cell Membrane Permeability Assay:

While the primary source mentions an increase in membrane permeability, a detailed protocol for this specific assay with this compound is not provided.[1] However, a general approach to assess changes in fungal cell membrane permeability is outlined below.

  • Fungal Culture and Treatment: A suspension of fungal mycelia or spores is prepared and treated with this compound at its EC50 concentration for a defined period. A control group is treated with the solvent (e.g., DMSO) alone.

  • Staining: A fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI), is added to the fungal suspensions.

  • Incubation: The suspensions are incubated in the dark to allow for dye uptake.

  • Analysis: The fluorescence of the fungal cells is observed using a fluorescence microscope or quantified using a fluorometer or flow cytometer. An increase in fluorescence in the treated group compared to the control indicates increased membrane permeability.

Mandatory Visualization

Experimental Workflow for In Vitro Antifungal Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (PDA, 25°C, 1 week) inoculation Inoculation (Mycelial plugs on treated PDA) fungal_culture->inoculation compound_prep Compound Preparation (Stock in DMSO, dilutions in PDA) compound_prep->inoculation incubation Incubation (25°C, dark) inoculation->incubation measurement Measurement (Colony diameter) incubation->measurement calculation Calculation (Inhibition rate) measurement->calculation ec50 EC50 Determination (Probit analysis) calculation->ec50

Caption: Workflow for determining the in vitro antifungal activity of this compound.

Proposed Mechanism of Action on Fungal Cell Membrane

mechanism_of_action agent This compound (Ac12) membrane Fungal Cell Membrane agent->membrane Interacts with morphology Abnormal Membrane Morphology membrane->morphology permeability Increased Membrane Permeability membrane->permeability death Fungal Cell Death morphology->death leakage Release of Cellular Contents permeability->leakage leakage->death

Caption: Proposed mechanism of this compound leading to fungal cell death.

Conclusion

This compound (Ac12) exhibits potent and selective in vitro activity against the significant phytopathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea. Preliminary mechanistic studies suggest that its antifungal action is mediated through the disruption of the fungal cell membrane integrity, leading to morphological abnormalities, increased permeability, and leakage of intracellular contents.[1] These findings highlight this compound as a promising lead compound for the development of new and effective fungicides for agricultural applications. Further research is warranted to fully elucidate its molecular target and to evaluate its in vivo efficacy and spectrum of activity against a broader range of plant pathogens.

References

A Preliminary Technical Guide to the Antifungal Spectrum of "Antifungal Agent 15"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This document provides a technical overview of the preliminary in vitro investigation into the antifungal spectrum of a novel investigational compound, designated "Antifungal Agent 15." The primary objective of this preliminary analysis is to determine the range and potency of its activity against a panel of clinically relevant fungal pathogens. This guide outlines the standardized experimental protocols used for this determination, presents the initial susceptibility data, and visualizes key experimental and biological pathways to provide a comprehensive foundational understanding of this compound's potential.

In Vitro Antifungal Spectrum of Agent 15

The antifungal activity of Agent 15 was assessed by determining its Minimum Inhibitory Concentration (MIC) against a variety of yeast and mold species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The results of this analysis are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Fungal Pathogens

Fungal SpeciesStrain IDMIC (µg/mL)Interpretation*
Candida albicansATCC 900280.5Susceptible
Candida glabrataATCC 900301Susceptible
Candida parapsilosisATCC 220190.25Susceptible
Candida tropicalisATCC 7501Susceptible
Candida aurisB112204Intermediate
Cryptococcus neoformansATCC 901122Susceptible
Aspergillus fumigatusATCC 2043052Susceptible
Aspergillus flavusATCC 2043044Intermediate
Fusarium solaniATCC 3603116Resistant
Rhizopus oryzaeATCC 10404>32Resistant

*Note: Interpretive breakpoints (Susceptible, Intermediate, Resistant) are hypothetical for this investigational agent and are established for illustrative purposes based on potential clinical efficacy thresholds.

Experimental Protocols

The following protocols are foundational for determining the antifungal spectrum of a novel compound. Methodologies are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

Broth Microdilution Susceptibility Testing

This method was used to quantitatively determine the MIC of this compound.[3]

Objective: To determine the lowest concentration of Agent 15 that inhibits the visible growth of various fungal isolates.

Materials:

  • This compound stock solution

  • 96-well U-bottom microtiter plates[2]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inocula, standardized to a 0.5 McFarland turbidity standard

  • Spectrophotometer or McFarland densitometer

  • Sterile water and saline

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions: A two-fold serial dilution of this compound is prepared directly in the 96-well plates.[3] Each well contains 100 µL of RPMI-1640 medium, and the agent is diluted to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (1-5 x 10^6 CFU/mL for yeast).[4] This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

  • Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Each plate includes a sterility control (medium only) and a growth control (medium and inoculum, no drug).

  • Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the organism.[5]

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.[1]

Antifungal Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.[6]

Objective: To determine the presence and size of a zone of growth inhibition around a disk impregnated with this compound.

Materials:

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.[4]

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Standardized fungal inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation: Sterile paper disks are impregnated with a defined amount of this compound and allowed to dry.

  • Inoculation: A sterile cotton swab is dipped into the standardized fungal inoculum. The entire surface of the Mueller-Hinton agar plate is streaked evenly in three directions to ensure confluent growth.[7]

  • Disk Application: The prepared disk is placed on the center of the inoculated agar surface and pressed gently.[4]

  • Incubation: Plates are incubated at 35°C for 20-24 hours.[4]

  • Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone correlates with the susceptibility of the organism to the agent.[2]

Visualizations: Workflows and Potential Mechanisms

To better illustrate the processes and potential biological targets, the following diagrams have been generated.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis strain Fungal Strain Selection (e.g., Candida, Aspergillus) inoculum Prepare & Standardize Inoculum (0.5 McFarland) strain->inoculum media Prepare Growth Media (e.g., RPMI-1640) dilution Serial Dilution of Agent 15 in 96-Well Plate media->dilution agent Prepare Stock Solution of this compound agent->dilution inoculate Inoculate Plate inoculum->inoculate dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC Value (Lowest concentration with no growth) read->mic report Report Antifungal Spectrum mic->report

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Many successful antifungal drugs target the ergosterol biosynthesis pathway, as ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammals.[8][9] Inhibition of this pathway disrupts membrane integrity and leads to cell death.[10]

G Hypothesized Inhibition of Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Enzymes squalene Squalene mevalonate->squalene Multiple Enzymes lanosterol Lanosterol squalene->lanosterol Erg1p zymosterol Zymosterol lanosterol->zymosterol Erg11p (CYP51) Target of Azoles ergosterol Ergosterol (Final Product) zymosterol->ergosterol Multiple Enzymes membrane Fungal Cell Membrane Integrity ergosterol->membrane agent15 This compound agent15->inhibition inhibition->lanosterol Inhibition

Caption: Potential inhibition of the Erg11p enzyme in the ergosterol pathway.

Another key target for antifungal development is the fungal cell wall, a structure absent in human cells.[11] The cell wall is primarily composed of polysaccharides like β-glucans and chitin.[12]

G Hypothesized Inhibition of Fungal Cell Wall Synthesis cluster_synthesis Plasma Membrane udp_glcnac UDP-GlcNAc (precursor) chitin_synthase Chitin Synthase (CHS) udp_glcnac->chitin_synthase udp_glucose UDP-Glucose (precursor) glucan_synthase β(1,3)-Glucan Synthase (FKS) Target of Echinocandins udp_glucose->glucan_synthase chitin Chitin Polymer chitin_synthase->chitin glucan β(1,3)-Glucan Polymer glucan_synthase->glucan cell_wall Cell Wall Cross-linking & Integrity chitin->cell_wall glucan->cell_wall agent15 This compound agent15->inhibition inhibition->glucan_synthase Inhibition

Caption: Potential inhibition of β(1,3)-glucan synthase in cell wall synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Antifungal Agent 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 15, identified as the quinoline derivative Ac12, is a potent synthetic compound demonstrating significant antifungal activity against a range of phytopathogenic fungi.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and the experimental protocols used for its evaluation. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Chemical Properties and Structure

This compound (Ac12) is chemically known as 4-(allyloxy)-2,8-bis(trifluoromethyl)quinoline. Its structure is characterized by a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, and an allyloxy group at position 4.

Chemical Structure:

PropertyValue
IUPAC Name 4-(allyloxy)-2,8-bis(trifluoromethyl)quinoline
Molecular Formula C13H7F6NO
Molecular Weight 323.19 g/mol
CAS Number 2235483-05-8

Synthesis of this compound (Ac12)

The synthesis of this compound (Ac12) is achieved through a multi-step process, starting with the synthesis of the key intermediate, 2,8-bis(trifluoromethyl)-4-quinolinol, followed by an etherification reaction.

Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol

The precursor, 2,8-bis(trifluoromethyl)-4-quinolinol, is synthesized via a cyclization reaction.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.

  • Quenching: After the reaction is complete, cool the mixture and quench with ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.

Synthesis of 4-(allyloxy)-2,8-bis(trifluoromethyl)quinoline (Ac12)

The final product, Ac12, is synthesized by the etherification of the 4-hydroxyquinoline intermediate.

Experimental Protocol:

  • Reactant Mixture: To a solution of 2,8-bis(trifluoromethyl)-4-quinolinol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (K2CO3) (1.5 eq).

  • Addition of Allyl Bromide: Add allyl bromide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 4 hours.

  • Work-up: After cooling, filter the solid and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 4-(allyloxy)-2,8-bis(trifluoromethyl)quinoline (Ac12).

Antifungal Activity

This compound (Ac12) has demonstrated potent in vitro activity against the phytopathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea.

Fungal StrainEC50 (μg/mL)
Sclerotinia sclerotiorum0.52[1][2]
Botrytis cinerea0.50[1][2]

Mechanism of Action

The primary mechanism of action of this compound (Ac12) involves the disruption of the fungal cell membrane.[1][2] This leads to a cascade of detrimental effects on the fungal cell.

Key aspects of the mechanism of action include:

  • Altered Membrane Morphology: Treatment with Ac12 causes abnormal morphology of the fungal cell membranes.[1][2]

  • Increased Membrane Permeability: The compound increases the permeability of the cell membrane, leading to the uncontrolled passage of ions and small molecules.[1][2]

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential cellular components, ultimately leading to cell death.[1][2]

Proposed Signaling Pathway for this compound (Ac12) Action

The disruption of the fungal cell membrane by this compound (Ac12) is hypothesized to trigger downstream signaling pathways that contribute to cell death. While the precise signaling cascade is a subject of ongoing research, a plausible pathway involves the activation of cell wall integrity (CWI) and stress response pathways as the fungus attempts to counteract the membrane damage.

Antifungal_Agent_15_Pathway cluster_membrane Fungal Cell Membrane cluster_cell_response Fungal Cell Response Antifungal_agent_15 This compound (Ac12) Membrane_Disruption Membrane Disruption Antifungal_agent_15->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Disruption->CWI_Pathway Leakage Leakage of Cellular Contents Increased_Permeability->Leakage Stress_Response Oxidative & Osmotic Stress Response Increased_Permeability->Stress_Response Cell_Death Fungal Cell Death Leakage->Cell_Death CWI_Pathway->Cell_Death Stress_Response->Cell_Death

Caption: Proposed mechanism of action for this compound (Ac12).

Experimental Protocols

In Vitro Antifungal Activity Assay

The following protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound (Ac12) against Sclerotinia sclerotiorum and Botrytis cinerea.

Materials:

  • This compound (Ac12) stock solution (in DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Fungal cultures of S. sclerotiorum and B. cinerea

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Antifungal Agent: Add appropriate volumes of the Ac12 stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 μg/mL). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: After a defined incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Antifungal_Assay_Workflow Start Start Prepare_PDA Prepare & Sterilize PDA Medium Start->Prepare_PDA Add_Ac12 Incorporate this compound (Ac12) into PDA Prepare_PDA->Add_Ac12 Pour_Plates Pour PDA into Petri Dishes Add_Ac12->Pour_Plates Inoculate Inoculate with Fungal Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure_Diameter Measure Colony Diameters Incubate->Measure_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for the in vitro antifungal activity assay.

Conclusion

This compound (Ac12) represents a promising quinoline-based antifungal compound with potent activity against important plant pathogens. Its mechanism of action, centered on the disruption of the fungal cell membrane, offers a potential advantage in combating fungal resistance. The detailed chemical properties, synthesis protocols, and biological data presented in this guide provide a solid foundation for further investigation and development of Ac12 as a novel antifungal agent. Future research should focus on elucidating the specific molecular targets within the fungal membrane and the detailed signaling cascades triggered by its action.

References

An In-Depth Technical Guide to Antifungal Agent 15: A Quinine-Inspired Quinoline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antifungal Agent 15 (also identified as compound Ac12), a novel quinoline derivative inspired by the molecular scaffold of quinine alkaloids. This document details its potent in vitro and in vivo antifungal activities, the experimental protocols for its synthesis and evaluation, and its preliminary mechanism of action, offering valuable insights for researchers in the field of antifungal drug discovery and development.

Core Quantitative Data

This compound has demonstrated significant efficacy against several phytopathogenic fungi. Its in vitro antifungal activity, expressed as the half-maximal effective concentration (EC50), is summarized in the table below. For comparative purposes, the activity of the lead compound, 2,8-bis(trifluoromethyl)-4-quinolinol, and two commercial fungicides, azoxystrobin and 8-hydroxyquinoline, are also included.[1][2]

CompoundSclerotinia sclerotiorum EC50 (μg/mL)Botrytis cinerea EC50 (μg/mL)
This compound (Ac12) 0.52 0.50
Lead Compound (3)1.721.89
Azoxystrobin>30>30
8-Hydroxyquinoline2.125.28

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the lead structure, 2,8-bis(trifluoromethyl)-4-quinolinol. The general synthetic route is outlined below.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Synthesis of this compound 2,8-bis(trifluoromethyl)-4-quinolinol 2,8-bis(trifluoromethyl)-4-quinolinol Intermediate A Intermediate A 2,8-bis(trifluoromethyl)-4-quinolinol->Intermediate A Ethyl chloroacetate, K2CO3, DMF, 80°C Intermediate B Intermediate B Intermediate A->Intermediate B Hydrazine hydrate, Ethanol, Reflux This compound (Ac12) This compound (Ac12) Intermediate B->this compound (Ac12) 2,4-Difluorobenzaldehyde, Ethanol, Reflux

Figure 1: General synthetic workflow for this compound (Ac12).

Detailed Protocol:

  • Synthesis of Ethyl 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxy)acetate (Intermediate A): To a solution of 2,8-bis(trifluoromethyl)-4-quinolinol in dimethylformamide (DMF), potassium carbonate (K2CO3) and ethyl chloroacetate are added. The mixture is stirred at 80°C until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted and purified.

  • Synthesis of 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxy)acetohydrazide (Intermediate B): Intermediate A is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the solid product is collected by filtration and washed to yield Intermediate B.

  • Synthesis of N'-(2,4-difluorobenzylidene)-2-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxy)acetohydrazide (this compound): Intermediate B is dissolved in ethanol, and 2,4-difluorobenzaldehyde is added. The mixture is refluxed until the reaction is complete. The final product, this compound, is obtained after cooling, filtration, and recrystallization.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelial growth rate method against various phytopathogenic fungi.

G Fungal Mycelial Disc Fungal Mycelial Disc PDA Plate with Test Compound PDA Plate with Test Compound Fungal Mycelial Disc->PDA Plate with Test Compound Inoculation Incubation Incubation PDA Plate with Test Compound->Incubation 28°C, Dark Measure Colony Diameter Measure Colony Diameter Incubation->Measure Colony Diameter Calculate Inhibition Rate Calculate Inhibition Rate Measure Colony Diameter->Calculate Inhibition Rate EC50 Determination EC50 Determination Calculate Inhibition Rate->EC50 Determination Probit Analysis

Figure 2: Experimental workflow for the mycelial growth inhibition assay.

Detailed Protocol:

  • Preparation of Test Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc is taken from the edge of an actively growing colony of the target fungus and placed at the center of each PDA plate containing the test compound.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (typically 25-28°C).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without the test compound) reaches a specified diameter.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations of the test compound.

Mechanism of Action: A Preliminary Insight

The preliminary investigation into the antifungal mechanism of this compound suggests that its primary mode of action involves the disruption of the fungal cell membrane.[1]

G This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Interacts with Increased Membrane Permeability Increased Membrane Permeability Fungal Cell Membrane->Increased Membrane Permeability Abnormal Cell Morphology Abnormal Cell Morphology Fungal Cell Membrane->Abnormal Cell Morphology Release of Cellular Contents Release of Cellular Contents Increased Membrane Permeability->Release of Cellular Contents Fungal Cell Death Fungal Cell Death Abnormal Cell Morphology->Fungal Cell Death Release of Cellular Contents->Fungal Cell Death

Figure 3: Proposed mechanism of action of this compound.

Studies have indicated that treatment with this compound leads to:

  • Abnormal Morphology of Cell Membranes: Microscopic examination of treated fungal cells reveals significant changes in the structure and integrity of the cell membrane.[1]

  • Increased Membrane Permeability: The compromised cell membrane becomes more permeable, leading to an uncontrolled exchange of substances between the cell and its environment.[1]

  • Release of Cellular Contents: The increase in membrane permeability results in the leakage of essential cellular components, ultimately leading to cell death.[1]

Further research is warranted to elucidate the specific molecular targets within the fungal cell membrane and the detailed signaling pathways that are disrupted by this compound. This understanding will be crucial for the optimization of this promising class of antifungal compounds.

References

Initial Screening of Antifungal Agent 15 Against Sclerotinia sclerotiorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sclerotinia sclerotiorum (Lib.) de Bary is a highly destructive and cosmopolitan necrotrophic fungal pathogen, responsible for causing white mold or Sclerotinia stem rot in a vast range of over 400 plant species, including economically important crops like soybean, canola, and sunflower. The pathogen's resilience is partly due to its ability to form durable resting structures known as sclerotia, which can survive in the soil for extended periods, making disease management exceptionally challenging. The limitations and growing concerns over the use of conventional chemical fungicides, such as environmental impact and the development of resistant fungal strains, necessitate the discovery and development of novel, effective antifungal agents. This technical guide outlines the core findings and methodologies for the initial in vitro screening of a novel compound, designated "Antifungal Agent 15," against S. sclerotiorum. The document is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and plant pathology.

Data Presentation: In Vitro Efficacy

The primary screening of this compound demonstrated significant inhibitory activity against the mycelial growth of Sclerotinia sclerotiorum. The efficacy, measured as the half-maximal effective concentration (EC₅₀), was determined to be 0.52 µg/mL. This indicates a high level of potency against this key plant pathogen. For comparative purposes, the table below summarizes the efficacy of this compound alongside other common fungicides tested against sensitive isolates of S. sclerotiorum.

CompoundTarget OrganismEC₅₀ (µg/mL)Reference(s)
This compound Sclerotinia sclerotiorum 0.52
Thiophanate-methylSclerotinia sclerotiorum0.38 - 2.23[1][2]
TebuconazoleSclerotinia sclerotiorum>10 (at µg a.i./ml)[3]
CarbendazimSclerotinia sclerotiorum0.51 (as mg/ml)[4]
ProchlorazSclerotinia sclerotiorum0.26 (as mg/ml)[4]

Experimental Protocols

The following section provides a detailed methodology for the in vitro screening of antifungal compounds against S. sclerotiorum using the mycelial growth inhibition assay, commonly referred to as the "poisoned food technique."[3][5][6]

Fungal Isolate and Culture Maintenance
  • Isolate: A virulent isolate of Sclerotinia sclerotiorum is used. The isolate should be maintained on Potato Dextrose Agar (PDA) at 20-23°C.[1]

  • Activation: For experiments, the fungus is sub-cultured onto fresh PDA plates. Mycelial plugs are taken from the margin of an actively growing 3-day-old culture to ensure the use of vigorous, young hyphae for inoculation.[7]

Preparation of Antifungal Stock and Media
  • Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Working Solutions: Serial dilutions are made from the stock solution to create a range of working concentrations.

  • Poisoned Media Preparation: Autoclaved and cooled PDA medium (to approx. 45-50°C) is amended with the antifungal working solutions to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[8] The final concentration of the solvent in the media should be kept constant across all treatments (including the control) and should not exceed a level that affects fungal growth (typically ≤1% v/v).

  • Control: A control plate containing PDA amended only with the solvent is prepared.[6]

  • Pouring: Approximately 20 mL of the amended or control PDA is poured into sterile 90 mm Petri dishes and allowed to solidify.

Inoculation and Incubation
  • Inoculation: A 5 mm diameter mycelial plug, taken from the edge of an active S. sclerotiorum culture, is placed, mycelium-side down, in the center of each prepared Petri dish.[8]

  • Incubation: The plates are incubated in the dark at a constant temperature of 20-23°C.[1][8]

Data Collection and Analysis
  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours), or until the fungal growth in the control plate reaches the edge of the dish.[8]

  • Calculating Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition (%) = [(DC - DT) / DC] x 100

    • Where:

      • DC = Average diameter of the fungal colony in the control plate.

      • DT = Average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: The EC₅₀ value is calculated by performing a probit analysis or non-linear regression of the log-transformed concentrations of the antifungal agent versus the corresponding percentage of mycelial growth inhibition.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A Maintain S. sclerotiorum Culture on PDA C Prepare 'Poisoned' Fungicide-Amended Media A->C B Prepare this compound Stock & Serial Dilutions B->C D Inoculate Media Center with 5mm Mycelial Plug C->D E Incubate Plates (e.g., 23°C for 48-72h) D->E F Measure Colony Diameter (mm) E->F G Calculate Percent Mycelial Growth Inhibition F->G H Determine EC50 Value (Probit/Regression Analysis) G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Sensor Kinase MAPKKK MAP Kinase Kinase Kinase (e.g., SsSte11) Sensor->MAPKKK Activates MAPKK MAP Kinase Kinase (e.g., SsSte7) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., SsSmk1) MAPKK->MAPK Phosphorylates TF Transcription Factor (e.g., SsSte12) MAPK->TF Activates Genes Virulence Gene Expression TF->Genes Induces Infection Infection Structure Formation & Pathogenicity Genes->Infection HostSignal Host Signal / Stress HostSignal->Sensor

References

exploratory studies on the cellular targets of "Antifungal agent 15"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide by Gemini

Exploratory Studies on the Cellular Targets of Antifungal Agent 15

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a novel quinoline derivative, has demonstrated notable efficacy against phytopathogenic fungi, specifically Sclerotinia sclerotiorum and Botrytis cinerea, with reported EC50 values of 0.52 µg/mL and 0.50 µg/mL, respectively[1]. While its antifungal activity is established, its precise mechanism of action and cellular targets remain uncharacterized. This technical guide outlines a comprehensive, multi-phased exploratory study designed to identify and validate the cellular targets of this compound. The workflow integrates broad-spectrum susceptibility screening, biochemical assays, advanced proteomic techniques, and transcriptomic analysis to build a robust model of the agent's mechanism of action. Detailed experimental protocols, structured data tables, and process visualizations are provided to serve as a practical framework for researchers in the field of antifungal drug discovery.

Introduction: The Need for Novel Antifungal Targets

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. Existing antifungal drug classes primarily target the cell membrane (polyenes and azoles) or the cell wall (echinocandins)[2][3][4]. The limited number of targeted pathways contributes to the development of cross-resistance. Therefore, identifying compounds that engage novel cellular targets is a primary objective in infectious disease research[5][6].

This compound is a promising candidate from a new chemical class of quinoline derivatives[1]. Its initial characterization shows potent activity, but to advance its development, a thorough understanding of its cellular interactions is crucial. This guide details a systematic approach to:

  • Generate initial hypotheses regarding the agent's mechanism of action.

  • Identify and validate the primary cellular target(s).

  • Characterize the downstream cellular pathways affected by target engagement.

Phase 1: Broad-Spectrum Activity Profiling and Hypothesis Generation

The initial phase focuses on expanding the activity profile of this compound beyond the initially tested species and using a panel of assays to narrow the scope of potential cellular targets.

Antifungal Susceptibility Testing

A panel of clinically and agriculturally relevant fungal species are tested to determine the Minimum Inhibitory Concentration (MIC) of this compound. This establishes its spectrum of activity and provides a baseline for further mechanistic studies.

Table 1: Antifungal Susceptibility Profile of this compound

Fungal SpeciesStrainMIC (µg/mL)Fungistatic/Fungicidal
Candida albicansSC5314>64N/A
Aspergillus fumigatusAf29332Fungistatic
Cryptococcus neoformansH99>64N/A
Sclerotinia sclerotiorumATCC 186830.5Fungicidal
Botrytis cinereaATCC 115420.5Fungicidal
Fusarium graminearumATCC 204631.0Fungicidal
Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are suspended in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer and hemocytometer.

  • Drug Dilution: this compound is serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate, typically from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the organism's growth rate.

  • MIC Determination: The MIC is defined as the lowest concentration of the agent that causes a significant (≥50%) inhibition of growth compared to the drug-free control well, determined visually or by spectrophotometric reading at 530 nm.

  • Fungicidal/Fungistatic Determination: An aliquot from wells at and above the MIC is plated on drug-free agar. A fungicidal effect is defined as a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.

Initial Target Class Investigation

To quickly generate hypotheses, a series of assays targeting major cellular macromolecular synthesis pathways are conducted. The selective inhibition of one pathway over others provides a strong lead for further investigation.

Table 2: Macromolecule Synthesis Inhibition Assays

AssayMethodTarget PathwayResult (% Inhibition at 4x MIC)
[³H]-Uridine IncorporationScintillation CountingRNA Synthesis15% ± 4%
[³H]-Thymidine IncorporationScintillation CountingDNA Synthesis88% ± 7%
[³H]-Leucine IncorporationScintillation CountingProtein Synthesis11% ± 3%
Ergosterol QuantitationGC-MS AnalysisErgosterol Synthesis5% ± 2%
Cell Wall IntegritySorbitol Protection AssayCell Wall SynthesisNo protection observed

The results strongly suggest that this compound interferes with DNA synthesis.

Workflow for Phase 1

G cluster_0 Phase 1: Hypothesis Generation A This compound B Broad-Spectrum MIC Screening A->B C Macromolecule Synthesis Assay Panel A->C D Data Analysis: Identify Sensitive Species & Inhibited Pathway B->D C->D E Hypothesis: 'Agent 15 Inhibits DNA Synthesis' D->E G cluster_1 Phase 2: Target Identification & Validation A Hypothesis from Phase 1: 'Inhibits DNA Synthesis' B In Vitro Enzymatic Assays (Topoisomerases, Polymerases) A->B C Identify Primary Target: 'DNA Topoisomerase I' B->C D Cellular Thermal Shift Assay (CETSA) C->D E Resistant Mutant Generation & Genome Sequencing C->E F Validated Target: 'DNA Topoisomerase I' D->F E->F G cluster_2 Proposed Mechanism of Action A This compound B DNA Topoisomerase I A->B binds & inhibits C Inhibition of Replication Fork Progression B->C D Accumulation of DNA Supercoils & Breaks C->D E Activation of DNA Damage Response (DDR) Pathway D->E F Cell Cycle Arrest (G2/M Checkpoint) E->F G Apoptosis / Cell Death F->G

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agent 15 (Ac12)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed methodology for the chemical synthesis of "Antifungal Agent 15" (Ac12), a novel investigational compound with potential broad-spectrum antifungal activity. Furthermore, it outlines the experimental protocol for determining its in vitro efficacy against common fungal pathogens via broth microdilution, a standard antifungal susceptibility test. The potential mechanism of action is discussed in the context of the ergosterol biosynthesis pathway, a common target for antifungal drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development and infectious diseases.

Synthesis Protocol for this compound (Ac12)

The synthesis of Ac12 is a multi-step process involving the formation of a key intermediate followed by a final coupling reaction. The following protocol is a representative synthetic route.

1.1. Materials and Reagents

  • 2,4-difluorobenzaldehyde

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

1.2. Experimental Procedure

Step 1: Synthesis of 1-((2,4-difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzene (Intermediate A)

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in DMF, add 1H-1,2,4-triazole (1.2 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to yield Intermediate A.

Step 2: Synthesis of this compound (Ac12)

  • To a solution of Intermediate A (1.0 eq) in methanol, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the final compound, Ac12, by column chromatography on silica gel (EtOAc/Hexane gradient).

1.3. Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Ac12 start1 2,4-difluorobenzaldehyde + 1H-1,2,4-triazole + K2CO3 in DMF react1 Stir at 80°C for 4h start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 end1 Intermediate A purify1->end1 start2 Intermediate A + 2-bromo-1-(4-chlorophenyl)ethan-1-one in MeOH end1->start2 react2 Stir at RT for 2h start2->react2 reduction Addition of NaBH4 at 0°C react2->reduction workup2 Aqueous Workup & Extraction reduction->workup2 purify2 Column Chromatography workup2->purify2 end2 This compound (Ac12) purify2->end2

Figure 1: Synthetic workflow for this compound (Ac12).

In Vitro Antifungal Susceptibility Testing

The in vitro activity of Ac12 is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

2.1. Materials and Equipment

  • This compound (Ac12)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2.2. Experimental Protocol

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of Ac12 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Ac12 in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of Ac12 at which there is no visible growth.

2.3. Data Presentation

The antifungal activity of Ac12 against a panel of fungal pathogens is summarized in the table below.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.25
Candida glabrataATCC 900300.5
Candida parapsilosisATCC 220190.125
Aspergillus fumigatusATCC 2043051
Cryptococcus neoformansATCC 2088210.5

Proposed Mechanism of Action and Signaling Pathway

Many antifungal agents, particularly those in the azole class, function by inhibiting the ergosterol biosynthesis pathway.[1] Ergosterol is a crucial component of the fungal cell membrane, and its depletion leads to membrane instability and cell death.[1]

3.1. Ergosterol Biosynthesis Pathway

The proposed target of Ac12 is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates.[1]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane ac12 This compound (Ac12) ac12->erg11 Inhibition erg11->ergosterol Conversion

Figure 2: Proposed inhibition of the ergosterol biosynthesis pathway by Ac12.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and in vitro evaluation of this compound (Ac12). The compound demonstrates promising antifungal activity against a range of clinically relevant fungal pathogens. Further studies are warranted to elucidate its precise mechanism of action, evaluate its in vivo efficacy, and assess its toxicological profile.

References

Application Notes and Protocols for "Antifungal Agent 15" in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Practical Application of "Antifungal Agent 15" in Agricultural Research

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals

"this compound" is a quinoline derivative that has shown potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, two significant phytopathogenic fungi.[1] This document provides detailed application notes and protocols for its use in an agricultural research setting, based on established methodologies for evaluating novel antifungal compounds.

Data Presentation

Quantitative data on the efficacy of "this compound" is summarized below.

Table 1: In Vitro Efficacy of this compound

Fungal SpeciesCommon Disease CausedEC50 (µg/mL)
Sclerotinia sclerotiorumWhite Mold0.52[1]
Botrytis cinereaGray Mold0.50[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and characteristics of "this compound".

Protocol 1: Determination of In Vitro Antifungal Efficacy (EC50)

Objective: To determine the half-maximal effective concentration (EC50) of "this compound" against target fungal pathogens. This protocol is based on standard broth microdilution methods.[2]

Materials:

  • "this compound"

  • Target fungal isolates (e.g., S. sclerotiorum, B. cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of "this compound" in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the liquid growth medium within the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal isolates on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water and adjust the concentration using a hemocytometer or spectrophotometer.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the different concentrations of "this compound".

  • Controls: Include positive controls (inoculum with no antifungal agent) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

  • Data Collection: Measure the optical density (OD) of each well using a spectrophotometer at a wavelength appropriate for measuring fungal growth (e.g., 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. The EC50 value is determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy Evaluation on Detached Leaves

Objective: To assess the protective and curative activity of "this compound" on plant tissue.

Materials:

  • "this compound" formulated for application

  • Healthy, susceptible host plant leaves (e.g., lettuce for S. sclerotiorum, tomato for B. cinerea)

  • Fungal pathogen inoculum (spore suspension or mycelial plugs)

  • Humid chambers (e.g., petri dishes with moist filter paper)

  • Spraying apparatus

Methodology:

  • Leaf Preparation: Detach healthy leaves from plants and place them in humid chambers.

  • Protective Assay:

    • Apply "this compound" at various concentrations to the leaf surfaces.

    • Allow the leaves to dry.

    • Inoculate the treated leaves with the fungal pathogen.

  • Curative Assay:

    • Inoculate the leaves with the fungal pathogen.

    • After a set incubation period (e.g., 24 hours), apply "this compound" at various concentrations.

  • Control Groups: Include untreated, inoculated leaves as a positive control and untreated, non-inoculated leaves as a negative control.

  • Incubation: Incubate all leaves in the humid chambers under controlled conditions (temperature and light) conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), measure the lesion diameter or the percentage of necrotic area on each leaf.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the positive control.

Protocol 3: Greenhouse or Field Trials

Objective: To evaluate the efficacy of "this compound" under more realistic growing conditions. Field trials are the most crucial phase for testing antifungal efficacy.[3]

Materials:

  • "this compound" in a suitable formulation for field application

  • Host plants grown in pots (greenhouse) or in replicated field plots[3]

  • Fungal pathogen inoculum

  • Application equipment (e.g., backpack sprayer)

  • Standard commercial fungicide for comparison

Methodology:

  • Experimental Design: Set up a randomized complete block design with multiple replicates for each treatment.

  • Treatments: Include different application rates of "this compound", an untreated control, and a standard commercial fungicide.

  • Application: Apply the treatments at timings relevant to the disease cycle (e.g., preventatively or at the first sign of disease).

  • Inoculation (if necessary): In controlled greenhouse studies, plants may be artificially inoculated. In field trials, reliance may be on natural infection.

  • Environmental Monitoring: Record environmental conditions (temperature, humidity, rainfall) throughout the trial.

  • Disease Assessment: At regular intervals, assess disease incidence (percentage of infected plants) and severity (percentage of tissue affected) using a standardized rating scale.

  • Yield and Phytotoxicity: At the end of the season, measure crop yield and assess for any signs of phytotoxicity (damage to the plants) caused by the treatments.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to analyze the data and determine significant differences between treatments.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo (Detached Leaf) prep_agent Prepare Agent Dilutions inoculate Inoculate 96-well Plates prep_agent->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate_vitro Incubate inoculate->incubate_vitro read_results Read OD600 incubate_vitro->read_results calc_ec50 Calculate EC50 read_results->calc_ec50 prep_leaves Prepare Detached Leaves treat_leaves Treat with Agent prep_leaves->treat_leaves inoculate_leaves Inoculate with Pathogen treat_leaves->inoculate_leaves incubate_vivo Incubate in Humid Chamber inoculate_leaves->incubate_vivo assess_disease Assess Disease Severity incubate_vivo->assess_disease analyze_vivo Analyze % Control assess_disease->analyze_vivo

Caption: Experimental workflow for in vitro and in vivo evaluation.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway Inhibition agent This compound membrane Fungal Cell Membrane agent->membrane enzyme Target Enzyme (e.g., in sterol biosynthesis) agent->enzyme Inhibits membrane->enzyme pathway Ergosterol Biosynthesis Pathway enzyme->pathway Blocks ergosterol Ergosterol Production pathway->ergosterol membrane_integrity Membrane Integrity Disrupted ergosterol->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Hypothesized mechanism of action for a quinoline-derivative fungicide.

logical_relationship cluster_logic Logical Progression of Research in_vitro In Vitro Testing (EC50) detached_leaf Detached Leaf Assay (Protective/Curative) in_vitro->detached_leaf Promising Results greenhouse Greenhouse Trials (Dose-Response) detached_leaf->greenhouse Confirmed Activity field Field Trials (Efficacy & Phytotoxicity) greenhouse->field Optimized Dose

Caption: Logical research and development pipeline for "this compound".

References

Application Notes and Protocols for Testing "Antifungal Agent 15" on Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus with a broad host range, leading to significant economic losses in agriculture and horticulture worldwide.[1][2][3] The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal compounds.[4][5][6] "Antifungal Agent 15" is a novel synthetic compound identified in a high-throughput screening campaign for its potential activity against pathogenic fungi. These application notes provide a comprehensive experimental framework for evaluating the efficacy and potential mode of action of "this compound" against B. cinerea. The following protocols detail in vitro susceptibility assays, in vivo efficacy testing on a detached leaf model, and a proposed investigation into its impact on the High Osmolarity Glycerol (HOG) signaling pathway, a key regulator of stress response and virulence in B. cinerea.[7][8]

Materials and Reagents

  • Botrytis cinerea isolate (e.g., ATCC strain or field isolate)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • Positive control fungicide (e.g., Fenhexamid, Fludioxonil)[7][9][10]

  • Spectrophotometer or microplate reader

  • 96-well microtiter plates[11]

  • Sterile distilled water

  • Hemocytometer

  • Microscope

  • Tomato or bean plants (4-6 weeks old)

  • Sterile Petri dishes (100 mm)

  • Agar

  • Micropore tape

  • Growth chamber with controlled light, temperature, and humidity

  • Calipers or imaging software (e.g., ImageJ) for lesion measurement[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of "this compound" against B. cinerea.

Protocol 3.1.1: Spore Suspension Preparation

  • Culture B. cinerea on PDA plates at 20-22°C for 10-14 days under a 12h light/dark cycle to induce sporulation.

  • Flood the plate with 10 mL of sterile distilled water containing 0.01% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Determine the conidial concentration using a hemocytometer and adjust to a final concentration of 1 x 10^6 spores/mL.

Protocol 3.1.2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Prepare a stock solution of "this compound" in DMSO.

  • Perform serial two-fold dilutions of the compound in PDB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).

  • Add the prepared B. cinerea spore suspension to each well to a final concentration of 1 x 10^5 spores/mL.

  • Include a positive control (commercial fungicide), a negative control (DMSO vehicle), and a growth control (no compound).

  • Incubate the plates at 20-22°C for 48-72 hours.

  • The MIC is the lowest concentration of "this compound" that causes complete visual inhibition of fungal growth. Growth can also be assessed by measuring absorbance at 600 nm.

Protocol 3.1.3: Minimum Fungicidal Concentration (MFC) Determination

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the PDA plates at 20-22°C for 3-5 days.

  • The MFC is the lowest concentration from which no fungal growth is observed on the PDA plate.

In Vivo Efficacy Testing: Detached Leaf Assay

This assay evaluates the protective and curative activity of "this compound" on plant tissue.[2][12][13]

Protocol 3.2.1: Plant Material Preparation

  • Select healthy, fully expanded leaves from 4-6 week old tomato or bean plants.

  • Surface sterilize the leaves by washing with sterile distilled water.

  • Place the leaves, adaxial side up, in Petri dishes containing 0.8% water agar to maintain humidity.[12]

Protocol 3.2.2: Treatment Application and Inoculation

  • Protective Assay:

    • Prepare different concentrations of "this compound" in sterile water with 0.01% Tween 80.

    • Spray the leaves with the treatment solutions until runoff and allow them to air dry.

    • After 24 hours, inoculate each leaf with a 5 µL droplet of the B. cinerea spore suspension (1 x 10^6 spores/mL).[12]

  • Curative Assay:

    • Inoculate the leaves with a 5 µL droplet of the spore suspension.

    • After 24 hours, apply the "this compound" treatment solutions.

  • Include positive (commercial fungicide) and negative (water/vehicle) controls for both assays.

  • Seal the Petri dishes with Micropore tape and incubate at 20-22°C with high humidity under a 12h light/dark cycle.

Protocol 3.2.3: Disease Assessment

  • Monitor the development of necrotic lesions daily for 3-5 days post-inoculation.

  • Measure the diameter of the lesions using calipers or analyze scanned images with software like ImageJ.

  • Calculate the percentage of disease inhibition relative to the negative control.

Proposed Mechanism of Action Study: Targeting the HOG Pathway

Fludioxonil, a known fungicide, is thought to target the High Osmolarity Glycerol (HOG) pathway in B. cinerea.[7] This proposed experiment will investigate if "this compound" has a similar mechanism. The HOG pathway, involving key proteins like the histidine kinase Bos1 and the MAP kinase Sak1, is crucial for osmoregulation and virulence.[8][14]

Protocol 4.1: Osmotic Stress Sensitivity Assay

  • Prepare PDA plates amended with osmotic stressors such as 1 M Sorbitol or 0.5 M KCl.

  • Prepare another set of PDA plates with the same osmotic stressors and a sub-lethal concentration of "this compound" (e.g., 0.5x MIC).

  • Inoculate the center of each plate with a 5 mm mycelial plug of B. cinerea.

  • Incubate the plates at 20-22°C and measure the colony diameter daily for 5-7 days.

  • A significant increase in growth inhibition on plates containing both the osmotic stressor and "this compound" compared to the osmotic stressor alone would suggest interference with the HOG pathway.

Data Presentation

Quantitative data should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Antifungal Activity of "this compound" against B. cinerea

CompoundMIC (µg/mL)MFC (µg/mL)
This compound1.566.25
Fenhexamid (Control)0.783.13
DMSO (Vehicle)>100>100

Table 2: In Vivo Efficacy of "this compound" on Detached Tomato Leaves (Protective Assay)

Treatment (µg/mL)Average Lesion Diameter (mm) at 72hDisease Inhibition (%)
Negative Control15.2 ± 1.80
This compound (10)2.5 ± 0.583.6
This compound (50)0.8 ± 0.394.7
Fenhexamid (10)1.2 ± 0.492.1

Visualizations

Diagrams are provided to illustrate the experimental workflow and the hypothetical signaling pathway targeted by "this compound".

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action A B. cinerea Culture (PDA, 10-14 days) B Spore Suspension (1x10^6 spores/mL) A->B C Broth Microdilution Assay (96-well plate) B->C D Determine MIC C->D E Spotting on PDA D->E F Determine MFC E->F G Prepare Detached Leaves (Tomato/Bean) F->G Proceed if effective L Osmotic Stress Assay (PDA + Sorbitol/KCl) F->L Investigate MoA H Apply 'Agent 15' (Protective) or Inoculate (Curative) G->H I Inoculate with B. cinerea or Apply 'Agent 15' H->I J Incubate (3-5 days) I->J K Measure Lesion Diameter J->K M Inoculate with Mycelial Plug L->M N Measure Radial Growth M->N

Caption: Experimental workflow for testing this compound.

HOG_Pathway Hypothetical Targeting of the B. cinerea HOG Pathway Stress Osmotic Stress Bos1 Bos1 (Histidine Kinase) Stress->Bos1 Ypd1 Ypd1 (HPt protein) Bos1->Ypd1 inhibits Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 inhibits Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Sak1 Sak1 (MAPK) Pbs2->Sak1 Response Stress Response (Glycerol Synthesis, Virulence) Sak1->Response Agent15 This compound Agent15->Sak1 Proposed Inhibition

References

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Antifungal Agent 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Antifungal Agent 15 is a promising new candidate with potent in vitro activity against a broad spectrum of fungal pathogens. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of disseminated candidiasis. The described methodologies are intended to serve as a comprehensive guide for researchers in the fields of mycology, pharmacology, and drug development.

Key Experimental Protocols

Animal Model and Husbandry

A murine model is a well-established and cost-effective choice for systemic fungal infection studies, offering a wide array of genetic tools and reagents.[1][2][3] For this protocol, female BALB/c mice (6-8 weeks old, 20-22 g) will be utilized. Animals should be housed in a specific pathogen-free facility with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Fungal Strain and Inoculum Preparation

Candida albicans SC5314, a well-characterized and virulent strain, is recommended for this model. The strain should be cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C for 18 hours with shaking. The yeast cells are harvested by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum concentration should be adjusted to 1 x 10^6 Colony Forming Units (CFU)/mL in sterile PBS.

Induction of Immunosuppression and Infection

To mimic the immunocompromised state often seen in patients with invasive candidiasis, mice will be rendered neutropenic.[4] This can be achieved by intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. On day 0, mice are infected via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 CFU/mouse).

Treatment Regimen

Mice will be randomly assigned to the following groups (n=10 per group):

  • Vehicle Control: Administered with the vehicle used to dissolve this compound.

  • This compound (Low Dose): e.g., 1 mg/kg

  • This compound (Mid Dose): e.g., 5 mg/kg

  • This compound (High Dose): e.g., 10 mg/kg

  • Positive Control (Fluconazole): A clinically used antifungal, e.g., 10 mg/kg.[5]

Treatment will be initiated 24 hours post-infection and administered once daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) will depend on the pharmacokinetic properties of this compound.

Efficacy Endpoints

The efficacy of this compound will be evaluated based on the following primary and secondary endpoints:

  • Survival Analysis: Mice will be monitored daily for 21 days post-infection, and survival rates will be recorded.[6]

  • Fungal Burden in Organs: On day 4 post-infection, a subset of mice (n=5 per group) will be euthanized. Kidneys, the primary target organ in this model, will be aseptically removed, weighed, and homogenized in sterile PBS.[5] Serial dilutions of the homogenates will be plated on SDA, and CFU will be counted after 24-48 hours of incubation at 37°C. Fungal burden will be expressed as log10 CFU/gram of tissue.[6][7]

  • Histopathological Analysis: Kidney tissues will be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements and assess tissue damage.

Data Presentation

Quantitative data from the study should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Analysis of Mice with Systemic Candidiasis

Treatment GroupDose (mg/kg)Number of AnimalsMedian Survival Time (Days)Percent Survival (Day 21)
Vehicle Control-10
This compound110
This compound510
This compound1010
Fluconazole1010

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDose (mg/kg)Mean Log10 CFU/g of Kidney ± SDp-value vs. Vehicle
Vehicle Control--
This compound1
This compound5
This compound10
Fluconazole10

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Endpoint Analysis A Animal Acclimatization (BALB/c Mice, 6-8 weeks) D Immunosuppression (Cyclophosphamide, Day -4 & -1) A->D B Fungal Culture (C. albicans SC5314) C Inoculum Preparation (1x10^6 CFU/mL) B->C E Infection (1x10^5 CFU/mouse, IV, Day 0) C->E D->E F Treatment Administration (Day 1-7) E->F G Survival Monitoring (21 Days) F->G H Fungal Burden Analysis (Kidneys, Day 4) F->H I Histopathology (Kidneys, Day 4) F->I

Experimental workflow for in vivo efficacy testing.
Hypothetical Signaling Pathway of this compound

G cluster_0 Fungal Cell A This compound B Cell Wall Stress Sensor A->B C MAP Kinase Cascade B->C D Transcription Factor X C->D E Cell Wall Synthesis Genes D->E Inhibition F Cell Wall Instability E->F G Cell Lysis F->G

Hypothetical signaling pathway affected by this compound.
Logical Relationship of Study Groups

G cluster_0 Treatment Groups cluster_1 Comparative Endpoints Infected_Mice Immunosuppressed Mice with Systemic C. albicans Infection Vehicle Vehicle Control Infected_Mice->Vehicle LowDose This compound (Low Dose) Infected_Mice->LowDose MidDose This compound (Mid Dose) Infected_Mice->MidDose HighDose This compound (High Dose) Infected_Mice->HighDose Positive Positive Control (Fluconazole) Infected_Mice->Positive Survival Survival Rate Vehicle->Survival FungalBurden Fungal Burden Vehicle->FungalBurden Histology Histopathology Vehicle->Histology LowDose->Survival LowDose->FungalBurden LowDose->Histology MidDose->Survival MidDose->FungalBurden MidDose->Histology HighDose->Survival HighDose->FungalBurden HighDose->Histology Positive->Survival Positive->FungalBurden Positive->Histology

Logical relationship of the experimental study design.

References

Application Notes & Protocols: Synthesis of "Antifungal Agent 15" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of analogs of "Antifungal Agent 15," a novel triazole-based antifungal compound. The protocols and data presented herein are based on established methodologies in medicinal chemistry and mycology, offering a framework for the development of new antifungal agents with improved efficacy and pharmacokinetic profiles.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapies.[1][2][3] Triazole antifungals are a cornerstone of current treatment regimens, primarily acting by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] By disrupting ergosterol production, triazoles compromise the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[4][5]

"this compound" is a novel triazole derivative with potent activity against a broad spectrum of fungal pathogens. This document outlines strategies for synthesizing analogs of this compound to explore structure-activity relationships (SAR) and identify candidates with enhanced properties. The primary strategies for analog synthesis include:

  • Modification of the triazole core: Introducing substituents to the triazole ring to modulate target binding and metabolic stability.

  • Side-chain modifications: Altering the side chains attached to the core structure to optimize interactions with the CYP51 active site and improve physicochemical properties.[7]

  • Bioisosteric replacement: Substituting key functional groups with other groups that have similar physical or chemical properties to enhance potency, reduce toxicity, or alter pharmacokinetics.

Signaling Pathway: Ergosterol Biosynthesis

The primary target of triazole antifungal agents is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates the key steps in this pathway and the point of inhibition by triazole antifungals.

Caption: Inhibition of Lanosterol 14α-demethylase by "this compound".

Experimental Workflow: Synthesis of "this compound" Analogs

The following workflow outlines the general procedure for the synthesis and evaluation of "this compound" analogs.

Synthesis_Workflow Start Starting Materials: - Substituted Phenacyl Bromide - 1,2,4-Triazole Reaction1 Step 1: N-Alkylation (Formation of Triazolyl Ketone) Start->Reaction1 Reaction2 Step 2: Reduction (Formation of Alcohol Intermediate) Reaction1->Reaction2 Reaction3 Step 3: Side-Chain Coupling (Introduction of Diversity) Reaction2->Reaction3 Purification Purification (Chromatography) Reaction3->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Bioassay In Vitro Antifungal Assay (MIC Determination) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of analogs.

Protocols

Protocol 1: General Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-aryl-3-(substituted)-propan-2-ol Analogs ("this compound" Analogs)

This protocol describes a general three-step synthesis for a library of triazole analogs.

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(substituted-phenyl)ethan-1-one (Intermediate 1)

  • To a solution of substituted phenacyl bromide (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to afford the desired triazolyl ketone intermediate.

Step 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(substituted-phenyl)ethan-1-ol (Intermediate 2)

  • Dissolve the triazolyl ketone (1.0 eq) in methanol (15 mL/mmol) and cool the solution to 0°C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of Final Analogs via Side-Chain Coupling

  • To a solution of the alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkylating or acylating agent (e.g., substituted benzyl bromide or acyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by flash column chromatography.

Protocol 2: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized analogs is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in 96-well microtiter plates.

  • Prepare fungal inocula in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control.[8]

Protocol 3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

The inhibitory activity of the analogs against the target enzyme can be assessed using a cell-free enzymatic assay.

  • Express and purify recombinant fungal CYP51.

  • Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, and a cytochrome P450 reductase.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, lanosterol.

  • Incubate the reaction at 37°C.

  • Terminate the reaction and extract the sterols.

  • Analyze the conversion of lanosterol to its demethylated product by HPLC or GC-MS.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The antifungal activity of the synthesized analogs is summarized in the following tables.

Table 1: Antifungal Activity of "this compound" Analogs against Candida albicans

CompoundR¹ SubstituentR² SubstituentMIC (µg/mL) vs. C. albicans SC5314MIC (µg/mL) vs. Fluconazole-Resistant C. albicans
This compound 2,4-difluoro4-chlorobenzyl0.1251.0
Analog 14-fluoro4-chlorobenzyl0.54.0
Analog 22,4-difluoro4-methylbenzyl0.252.0
Analog 32,4-difluoro4-methoxybenzyl0.252.0
Analog 42,4-difluoro3,4-dichlorobenzyl0.0625 0.5
Fluconazole--1.0>64

Table 2: Broad-Spectrum Antifungal Activity of Lead Analogs

CompoundC. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. glabrata MIC (µg/mL)
This compound 0.252.00.5
Analog 40.125 1.0 0.25
Fluconazole4.0>6416.0
Voriconazole0.1250.51.0

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the key structural features of "this compound" and the impact of modifications on its antifungal activity.

SAR_Analysis cluster_0 Core Scaffold cluster_1 R¹ Substituent (Aryl Ring) cluster_2 R² Substituent (Side Chain) Core Triazole-Propanol Core (Essential for CYP51 Binding) R1_1 2,4-difluoro substitution is optimal R2_1 Halogen substitution on the benzyl ring increases potency R1_2 Electron-withdrawing groups enhance activity R2_2 Dichlorination (Analog 4) shows the highest activity

Caption: Key structure-activity relationships for "this compound" analogs.

Conclusion

The synthetic protocols and evaluation methods described in these application notes provide a robust framework for the discovery and development of novel triazole antifungal agents. The SAR data suggests that strategic modifications to the aryl and side-chain substituents of the "this compound" scaffold can lead to analogs with significantly enhanced potency and a broader spectrum of activity. Further optimization of these lead compounds may yield promising candidates for preclinical development.

References

Application Notes and Protocols for Antifungal Agents in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The management of fungal diseases in plants is a critical aspect of ensuring global food security. While synthetic fungicides have been pivotal in controlling devastating plant pathogens, concerns over environmental impact and the development of resistant fungal strains have spurred research into alternative and sustainable antifungal agents. This document provides detailed application notes and protocols based on studies of naturally derived antifungal compounds, specifically focusing on the screening of various plant extracts and the application of microbial biocontrol agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Section 1: Plant-Derived Antifungal Agents

A study investigating the antifungal properties of fifteen wild plant species from the Al-Qassim region of Saudi Arabia revealed significant potential for the development of natural fungicides. The methanolic extracts of these plants were tested against four major phytopathogenic fungi: Botrytis cinerea, Fusarium solani, Alternaria alternata, and Stemphylium botryosum.

The efficacy of the most potent plant extracts at a concentration of 80 g/L is summarized in the table below. The data represents the percentage of mycelial growth reduction.

Plant SpeciesBotrytis cinerea (% inhibition)Fusarium solani (% inhibition)Alternaria alternata (% inhibition)Stemphylium botryosum (% inhibition)
Pulicaria undulata32.227.963.540.0
Artemisia monosperma25.020.155.235.0
Prosopis juliflora20.515.840.728.0
Withania somnifera18.213.535.425.0
Rumex vesicarius16.511.126.922.0

Data extracted from a study on the antifungal potential of fifteen plant species.[1]

Protocol 1: Preparation of Plant Extracts

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (leaves, stems, etc.).

    • Wash the plant material thoroughly with sterile distilled water to remove any debris.

    • Air-dry the plant material in the shade at room temperature until it is brittle.

    • Grind the dried plant material into a fine powder using a sterile electric blender.

  • Methanolic Extraction:

    • Soak 100 g of the fine plant powder in 500 mL of methanol in a sealed container.

    • Place the container on a rotary shaker at 150 rpm for 24 hours at room temperature.[1]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude methanolic extract.

    • Store the crude extract at 4°C until further use.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures:

    • Culture the test fungi (Botrytis cinerea, Fusarium solani, Alternaria alternata, Stemphylium botryosum) on Potato Dextrose Agar (PDA) plates.

    • Incubate the plates at 25 ± 2°C until sufficient mycelial growth is observed.

  • Preparation of Test Concentrations:

    • Dissolve the crude plant extract in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare different concentrations of the extract (e.g., 10, 20, 40, 80 g/L) by incorporating the appropriate amount of the stock solution into molten PDA.[1]

    • Ensure the final concentration of the solvent in the media does not inhibit fungal growth (a solvent control plate should be included).

  • Inoculation and Incubation:

    • Pour the PDA mixed with the plant extract into sterile Petri dishes.

    • Place a 5 mm mycelial disc, taken from the periphery of a fresh fungal culture, at the center of each PDA plate.

    • Seal the plates with parafilm and incubate them at 25 ± 2°C.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily.

    • Continue measurements until the fungal colony in the control plate (without extract) reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

experimental_workflow cluster_prep Plant Extract Preparation cluster_bioassay Antifungal Bioassay cluster_analysis Data Analysis p1 Plant Collection & Drying p2 Grinding to Powder p1->p2 p3 Methanolic Extraction p2->p3 p4 Filtration & Concentration p3->p4 b2 Preparation of Extract Concentrations in PDA p4->b2 b1 Fungal Culture Preparation b3 Inoculation with Fungal Disc b1->b3 b2->b3 b4 Incubation b3->b4 b5 Measurement of Mycelial Growth b4->b5 d1 Calculate % Mycelial Growth Inhibition b5->d1

Caption: Workflow for screening plant extracts for antifungal activity.

Section 2: Microbial Antifungal Agents - Bacillus velezensis TCG15

Bacillus velezensis TCG15 is a soil-dwelling bacterium that has demonstrated notable antifungal activity against various fungal species, including Aspergillus spp. and Candida spp.[2]. Its antifungal action is primarily attributed to the production of cyclic lipopeptides (cLPs).

The antifungal activity of B. velezensis TCG15 is a result of the synergistic interaction of the cLPs it produces. The key antifungal compound is bacillomycin L , and its activity is significantly enhanced by the presence of surfactin A . While surfactin A alone does not exhibit antifungal properties, it works in concert with bacillomycin L to inhibit fungal growth.[2] The proposed mechanism involves the disruption of the fungal cell membrane integrity.

The production of bacillomycin L in B. velezensis TCG15 is governed by the bmyL operon, which encodes for a nonribosomal peptide synthetase (NRPS). Disruption of this operon leads to the cessation of bacillomycin L production and a loss of antifungal activity.[2]

mechanism_pathway cluster_bacterium Bacillus velezensis TCG15 cluster_compounds Antifungal Compounds cluster_fungus Fungal Pathogen bmyL bmyL Operon nrps Nonribosomal Peptide Synthetase bmyL->nrps bacillomycin Bacillomycin L nrps->bacillomycin surfactin Surfactin A nrps->surfactin membrane Fungal Cell Membrane bacillomycin->membrane Primary Antifungal Action surfactin->membrane Synergistic Enhancement inhibition Growth Inhibition membrane->inhibition

Caption: Antifungal mechanism of Bacillus velezensis TCG15.

Protocol 3: Isolation and Culture of Bacillus velezensis TCG15

  • Soil Sampling and Isolation:

    • Collect soil samples from the desired location.

    • Prepare serial dilutions of the soil sample in sterile saline solution (0.85% NaCl).

    • Plate the dilutions onto Luria-Bertani (LB) agar plates.

    • Incubate the plates at 30°C for 24-48 hours.

    • Isolate individual bacterial colonies with distinct morphologies for further screening.

  • Screening for Antifungal Activity (Dual Culture Assay):

    • Streak the isolated bacterial colonies on one side of a PDA plate.

    • Place a 5 mm mycelial disc of the target fungus on the opposite side of the plate.

    • Incubate the plates at 25 ± 2°C for 5-7 days.

    • Observe the inhibition of fungal growth in the zone of interaction between the bacterium and the fungus.

    • Select the bacterial isolates that show a clear zone of inhibition for identification and further studies.

Protocol 4: Characterization of Antifungal Compounds

  • Cultivation and Extraction:

    • Inoculate B. velezensis TCG15 into a suitable liquid culture medium (e.g., Landy medium) and incubate at 30°C with shaking for 48-72 hours.

    • Centrifuge the culture broth to separate the bacterial cells from the supernatant.

    • Acidify the supernatant to pH 2.0 with concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.

    • Collect the precipitate by centrifugation and extract it with methanol.

    • Evaporate the methanol to obtain the crude lipopeptide extract.

  • Analysis of Lipopeptides:

    • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) to separate and quantify the different lipopeptides (bacillomycin L, surfactin A, etc.).

    • Use Mass Spectrometry (MS) to confirm the identity of the separated compounds.

  • Bioassay with Purified Compounds:

    • Perform the in vitro antifungal bioassay (as described in Protocol 2) using the purified lipopeptides, both individually and in combination, to determine their specific contributions to the antifungal activity and to confirm any synergistic effects.

Disclaimer: These protocols are intended for research and development purposes and should be performed in a controlled laboratory setting by trained personnel. Appropriate safety precautions should be taken when handling microorganisms and chemical reagents.

References

Application Notes and Protocols for High-Throughput Screening of Quinoline-Based Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) methods tailored for the discovery and characterization of novel quinoline-based antifungal compounds. The protocols detailed below are designed to be adaptable for various fungal pathogens and compound libraries.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2] The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of new therapeutic agents.[1][3] High-throughput screening offers an efficient approach to identify promising quinoline-based antifungal candidates from large chemical libraries.[4][5]

This document outlines standardized HTS protocols, data presentation guidelines, and visual workflows to streamline the antifungal drug discovery process. The methodologies covered include broth microdilution for minimum inhibitory concentration (MIC) determination, as well as fluorescence and luminescence-based assays for cell viability.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of various quinoline-based compounds against a range of fungal species. This data is compiled from multiple studies to facilitate comparison and guide structure-activity relationship (SAR) analyses.[6][7][8][9][10]

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives [6][7][8]

CompoundFungal SpeciesMIC Range (µg/mL)
ClioquinolCandida spp.0.031–2
Dermatophytes0.031–2
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1–512
Dermatophytes1–512
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024
Dermatophytes2–1024

Table 2: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids [9]

Compound HybridCryptococcus neoformans MIC (µg/mL)Candida albicans MIC (µg/mL)Aspergillus spp. MIC (µg/mL)
7c15.662.5>250 (inactive)
7d15.662.562.5 - >250

Table 3: Antifungal Activity of Other Quinoline Derivatives [10]

CompoundFungal SpeciesEC50 (µg/mL)
Ac12Sclerotinia sclerotiorum0.52
Botrytis cinerea0.50
8-HydroxyquinolineSclerotinia sclerotiorum2.12
Botrytis cinerea5.28

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are based on established standards and can be adapted for automation.[11][12][13][14]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][9][11][12]

1. Materials:

  • 96-well flat-bottom microtiter plates
  • Quinoline compound library dissolved in dimethyl sulfoxide (DMSO)
  • Fungal isolates
  • RPMI-1640 medium buffered with MOPS
  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare a twofold serial dilution of the quinoline compounds in the 96-well plates to a final volume of 50 µL per well.
  • Prepare fungal inocula according to CLSI standards (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for filamentous fungi).[15]
  • Add 50 µL of the fungal inoculum to each well, bringing the final volume to 100 µL.
  • Include positive controls (a known antifungal agent, e.g., Amphotericin B) and negative controls (no compound).
  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. Growth inhibition can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Resazurin-Based Fluorescence Assay for Cell Viability

This assay utilizes the conversion of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[13][14]

1. Materials:

  • Black, clear-bottom 96-well microtiter plates
  • Quinoline compound library
  • Fungal isolates
  • Appropriate growth medium (e.g., RPMI-1640)
  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

2. Procedure:

  • Dispense 90 µL of fungal cell suspension into each well of the microtiter plate.
  • Add 10 µL of the quinoline compound dilutions to the respective wells.
  • Incubate the plates under appropriate conditions for the specific fungus (e.g., 35°C for 24-48 hours).
  • Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
  • Measure the fluorescence intensity. A decrease in fluorescence compared to the control indicates reduced cell viability.

Protocol 3: Luciferase-Based Luminescence Assay for ATP Quantification

This assay measures fungal cell viability by quantifying ATP, which is a marker of metabolically active cells. A decrease in luminescence indicates cytotoxic or growth-inhibitory effects.[16][17][18]

1. Materials:

  • White, opaque 96-well microtiter plates
  • Quinoline compound library
  • Fungal isolates
  • Appropriate growth medium
  • ATP-dependent luciferase reagent kit (e.g., CellTiter-Glo®)
  • Luminometer

2. Procedure:

  • Seed 50 µL of fungal cell suspension into each well.
  • Add 50 µL of the quinoline compound dilutions.
  • Incubate the plates for the desired period (e.g., 24-48 hours).
  • Equilibrate the plate to room temperature.
  • Add the luciferase reagent according to the manufacturer's instructions (e.g., 100 µL per well).
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence.

Visualizations

The following diagrams illustrate key workflows and concepts in the high-throughput screening of antifungal compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Hit Characterization Compound_Library Compound Library (e.g., Quinolines) Primary_Assay Single-Concentration HTS Assay (e.g., Resazurin) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Dose_Response Dose-Response Assay (e.g., Broth Microdilution) Active_Hits->Dose_Response IC50_MIC Determine IC50/MIC Dose_Response->IC50_MIC Confirmed_Hits Confirmed Hits IC50_MIC->Confirmed_Hits Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Confirmed_Hits->Cytotoxicity Spectrum Spectrum of Activity (Other Fungal Species) Confirmed_Hits->Spectrum Mechanism Mechanism of Action Studies Confirmed_Hits->Mechanism Lead_Candidates Lead Candidates Cytotoxicity->Lead_Candidates Spectrum->Lead_Candidates Mechanism->Lead_Candidates

Caption: High-throughput screening workflow for antifungal drug discovery.

Quinoline_MoA cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_internal Intracellular Targets Quinoline Quinoline Compound Membrane_Integrity Compromised Membrane Integrity Quinoline->Membrane_Integrity Ergosterol_Binding Ergosterol Binding Quinoline->Ergosterol_Binding Cell_Wall_Damage Cell Wall Damage Quinoline->Cell_Wall_Damage ASADH_Inhibition Aspartate Semialdehyde Dehydrogenase (ASADH) Inhibition Quinoline->ASADH_Inhibition Cellular_Leakage Cellular Leakage (Nucleic Acids, Ions) Membrane_Integrity->Cellular_Leakage Ergosterol_Binding->Cellular_Leakage Fungal_Death Fungal Cell Death Cellular_Leakage->Fungal_Death Pseudohyphae_Inhibition Inhibition of Pseudohyphae Formation Cell_Wall_Damage->Pseudohyphae_Inhibition Cell_Wall_Damage->Fungal_Death Pseudohyphae_Inhibition->Fungal_Death ASADH_Inhibition->Fungal_Death

Caption: Putative antifungal mechanisms of action for quinoline compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of Antifungal Agent 15 (Voriconazole)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antifungal Agent 15 (Voriconazole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis yield of this important triazole antifungal agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound (Voriconazole), particularly focusing on the widely used Reformatsky-type reaction pathway.

Q1: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the common causes?

A1: Low overall yield can stem from several factors throughout the multi-step synthesis.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the initial reactants, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one or the pyrimidine derivative, can lead to side reactions and lower yields.[3] Ensure all starting materials are of high purity.

  • Reaction Conditions: Strict adherence to optimal reaction temperatures, times, and reagent stoichiometry is crucial. Deviations can result in incomplete reactions or the formation of byproducts.[4][5]

  • Moisture and Air Sensitivity: Certain steps, particularly those involving organometallic intermediates like in the Reformatsky reaction, are sensitive to moisture and oxygen.[3] Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.[1] Careful handling and optimization of these procedures are necessary to maximize recovery.

Q2: I am observing a poor diastereomeric ratio in the key coupling step. How can I improve the stereoselectivity?

A2: Achieving the correct stereochemistry is critical for the efficacy of Voriconazole. The Reformatsky-type reaction is generally preferred over other methods due to its higher diastereoselectivity.[3][5] To improve the ratio of the desired (2R,3S)/(2S,3R) enantiomeric pair:

  • Choice of Reagents: The use of activated zinc powder, often with a catalytic amount of lead or iodine, is reported to enhance diastereoselectivity.[3][6]

  • Temperature Control: Maintaining the recommended reaction temperature during the addition of reagents and throughout the reaction is critical. Low temperatures (e.g., 5-10°C) during the initial coupling can favor the formation of the desired diastereomer.[7]

  • Solvent System: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is a commonly used solvent in this reaction.[6]

Q3: The final dechlorination/hydrogenation step is proceeding slowly or is incomplete. What can I do?

A3: The removal of the chloro group from the pyrimidine ring is a key final step. Issues with this hydrogenation can often be traced to:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction.[6]

  • Hydrogen Pressure: Ensure the reaction is maintained under the appropriate hydrogen pressure as specified in the protocol (e.g., 15 psi).[7]

  • Reaction Time and Temperature: Incomplete reactions may require longer reaction times or a slight increase in temperature, but be cautious of potential side reactions.

  • Purity of the Intermediate: Impurities from the previous step can sometimes poison the catalyst, hindering the reaction. Ensure the starting material for this step is sufficiently pure.

Q4: I am having difficulty with the final resolution of the enantiomers. Are there any tips for improving the efficiency of this step?

A4: The resolution of the racemic mixture to isolate the desired (2R,3S)-enantiomer is a critical and often challenging step.

  • Chiral Resolving Agent: (1R)-(-)-10-camphorsulfonic acid is the standard resolving agent for Voriconazole.[6][7] Ensure it is of high optical purity.

  • Crystallization Solvent: The choice of solvent for the diastereomeric salt crystallization is crucial. Isopropanol is commonly used.[6] Experimenting with solvent mixtures or varying the cooling rate may improve the resolution.

  • Seeding: Using a small crystal of the pure desired diastereomeric salt to seed the crystallization can sometimes promote the formation of the correct crystals.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound (Voriconazole) via a Reformatsky-type pathway. Note that specific conditions may vary based on the detailed procedure being followed.

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
1. Synthesis of Intermediate A (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one)2-chloro-1-(2,4-difluorophenyl)ethanone, 1H-1,2,4-triazole, K₂CO₃DMF80-90 °C4-6 hours>85%
2. Synthesis of Intermediate B (6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine)4-chloro-6-ethyl-5-fluoropyrimidine, NBS, AIBNCCl₄Reflux2-4 hours>90%
3. Reformatsky Coupling Intermediate A, Intermediate B, Activated Zinc, Iodine/Lead (catalytic)THF5-25 °C2-3 hours>60%
4. Dechlorination/Hydrogenation Coupled Product, 10% Pd/C, H₂EthanolRoom Temperature3-5 hours>90%
5. Resolution Racemic Voriconazole, (1R)-(-)-10-camphorsulfonic acidIPAVariesVaries~80%

Experimental Protocols

Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Reformatsky Coupling)

  • To a stirred suspension of activated zinc dust (1.2 eq) and a catalytic amount of iodine in anhydrous THF under a nitrogen atmosphere, add a solution of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (1.1 eq) in THF dropwise, maintaining the temperature below 25°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 5-10°C.

  • Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in THF dropwise over 30 minutes, ensuring the temperature does not exceed 15°C.

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization to obtain the desired diastereomeric pair.

Protocol 2: Synthesis of Racemic Voriconazole (Dechlorination)

  • Dissolve the purified product from the previous step in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Stir the suspension in a hydrogenation apparatus under a hydrogen atmosphere (15-50 psi) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 3-5 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain racemic Voriconazole.

Visualizations

Synthesis Pathway of this compound (Voriconazole)

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one D (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol A->D 1. Zn, I2, THF 2. Intermediate C B 4-chloro-6-ethyl- 5-fluoropyrimidine C 6-(1-bromoethyl)-4-chloro- 5-fluoropyrimidine B->C NBS, AIBN C->D E Racemic Voriconazole D->E H2, Pd/C F This compound (Voriconazole) (2R,3S)-enantiomer E->F (1R)-(-)-10-camphorsulfonic acid (Resolution)

Caption: Key steps in the synthesis of this compound (Voriconazole).

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions Purity OK Impure Purify Starting Materials CheckPurity->Impure Impure CheckWorkup Review Workup & Purification CheckConditions->CheckWorkup Conditions OK Incorrect Adjust Temperature, Time, Stoichiometry CheckConditions->Incorrect Incorrect Loss Optimize Extraction & Crystallization CheckWorkup->Loss Loss Detected End Yield Improved CheckWorkup->End Optimized Impure->End Incorrect->End Loss->End

Caption: A logical workflow for troubleshooting low synthesis yield.

Relationship Between Key Parameters and Yield

G cluster_params Input Parameters cluster_outcomes Intermediate Outcomes Purity Reagent Purity SideRxns Side Reactions Purity->SideRxns influences Temp Temperature Control Stereo Diastereoselectivity Temp->Stereo critical for Rate Reaction Rate Temp->Rate affects Inert Inert Atmosphere Inert->SideRxns prevents Catalyst Catalyst Activity Catalyst->Rate determines Yield Final Yield & Purity SideRxns->Yield negatively impacts Stereo->Yield positively impacts Rate->Yield impacts

Caption: Key parameter relationships affecting final product yield and purity.

References

troubleshooting inconsistent results in "Antifungal agent 15" bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antifungal agent 15" (also identified as the quinoline derivative Ac12). Our aim is to help you achieve consistent and reliable results in your bioassays.

Troubleshooting Inconsistent Results

This section addresses common issues encountered during bioassays with this compound in a question-and-answer format.

Question: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values between experiments?

Answer: Inconsistent MIC or EC50 values for this compound can stem from several factors. Quinoline derivatives, the chemical class of this agent, can be sensitive to experimental conditions. Here are the primary areas to investigate:

  • Inoculum Preparation: The density of the fungal inoculum is critical. A higher than intended cell concentration can lead to apparently higher MIC values. Ensure you are strictly following standardized protocols for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Media Composition: The type of growth medium can influence the activity of this compound. Components in the media could potentially interact with the compound. It is advisable to use a consistent and well-defined medium, such as RPMI-1640, for all experiments.

  • pH of the Medium: The pH of the assay medium can affect both the fungus and the compound. Ensure the medium is buffered to a stable pH throughout the experiment.

  • Incubation Time and Temperature: Fungal growth rates can vary with temperature, and the stability of this compound over time at a given temperature might fluctuate. Adhere to a consistent incubation time and temperature as specified in your protocol.

  • Compound Solubility: Quinoline derivatives can sometimes have limited solubility in aqueous solutions. If this compound precipitates out of solution, its effective concentration will be lower than expected, leading to inaccurate results. See the FAQ section for more on solubility.

Question: My results show a "trailing effect," where there is reduced but persistent growth over a range of concentrations. How should I interpret the MIC?

Answer: The trailing effect, or partial inhibition of growth over a wide range of drug concentrations, can be a challenge in antifungal susceptibility testing. For this compound, which is known to affect cell membrane integrity, this could be due to a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations. It is recommended to read the MIC at the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the positive control. The specific endpoint should be defined in your protocol and applied consistently.

Question: I am observing no antifungal activity, or the activity is much lower than expected based on published data.

Answer: If this compound appears inactive, consider the following:

  • Compound Integrity: Ensure the stock solution of this compound has been stored correctly and has not degraded. Light and temperature can affect the stability of some compounds.

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have its own inhibitory effects on fungal growth at higher concentrations. Always include a solvent control in your experiments to rule this out.

  • Intrinsic Resistance: The fungal species you are testing may have intrinsic resistance to quinoline-based antifungals.

Frequently Asked Questions (FAQs)

What is the known mechanism of action for this compound?

Preliminary studies on this compound (Ac12) indicate that its mechanism of action involves disruption of the fungal cell membrane. This leads to abnormal cell morphology, increased membrane permeability, and the leakage of cellular contents.[1] Other quinoline derivatives have been shown to damage the cell wall and compromise the functional integrity of the cytoplasmic membrane.[2][3]

How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, which can then be diluted in the assay medium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

What are the best practices for dealing with potential solubility issues?

To minimize solubility problems:

  • Use the lowest possible concentration of DMSO in the final assay well.

  • Visually inspect your diluted solutions for any signs of precipitation.

  • You can sonicate the stock solution briefly to aid dissolution.

  • Consider using a small amount of a non-ionic surfactant, but be sure to include a surfactant control in your experiments.

Quantitative Data Summary

The following tables summarize the known antifungal activity of this compound and other related quinoline derivatives.

Table 1: EC50 Values for this compound (Ac12)

Fungal SpeciesEC50 (µg/mL)Reference
Sclerotinia sclerotiorum0.52[4]
Botrytis cinerea0.50[4]

Table 2: Minimum Inhibitory Concentration (MIC) Values for Various Quinoline Derivatives

Fungal SpeciesQuinoline DerivativeMIC Range (µg/mL)Reference
Candida albicansQuinoline-based hydroxyimidazolium hybrids62.5 - >250[5]
Cryptococcus neoformansQuinoline-based hydroxyimidazolium hybrids15.6 - 250[5]
Aspergillus spp.Quinoline-based hydroxyimidazolium hybrids62.5 - >250[5]
Candida albicansRhodamine incorporated quinoline derivatives0.49 - 0.98[6]
Aspergillus fumigatusRhodamine incorporated quinoline derivatives0.98[6]
Candida spp.8-hydroxyquinoline derivatives1 - 16[7]
Dermatophytes8-hydroxyquinoline derivatives1 - 16[7]

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is based on the CLSI M27-A3 and M38-A2 guidelines and is adapted for testing quinoline derivatives like this compound.[5]

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.

    • Store the stock solution at -20°C in single-use aliquots.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

    • For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.

    • For filamentous fungi, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI-1640 medium.

  • Assay Plate Preparation:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the plate. The final concentration range should bracket the expected MIC. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Include a positive control (fungal inoculum in medium with DMSO, no antifungal) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Seal the plates to prevent evaporation and incubate at 35°C. Incubation times will vary depending on the fungus (e.g., 24-48 hours for yeasts, 48-72 hours for most molds).

  • Reading and Interpreting Results:

    • Determine the MIC visually or using a spectrophotometer to measure optical density.

    • The MIC is the lowest concentration of this compound that causes a predetermined level of growth inhibition (e.g., 50% or 90%) compared to the positive control.

Visualizations

Proposed Signaling Pathway for this compound

Antifungal_Agent_15_Pathway Proposed Mechanism of Action for this compound cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Antifungal_Agent_15 This compound (Ac12) Cell_Wall_Stress Cell Wall Stress Antifungal_Agent_15->Cell_Wall_Stress Induces Membrane_Interaction Direct Interaction with Membrane Components Antifungal_Agent_15->Membrane_Interaction Initial Binding CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Stress->CWI_Pathway Triggers Permeability_Increase Increased Membrane Permeability Membrane_Interaction->Permeability_Increase Disruption Cellular_Leakage Leakage of Cellular Contents Permeability_Increase->Cellular_Leakage Leads to Cell_Death Fungal Cell Death CWI_Pathway->Cell_Death Contributes to Cellular_Leakage->Cell_Death Results in

Caption: Proposed mechanism of this compound leading to cell death.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow Workflow for Antifungal Susceptibility Testing Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Add_Inoculum Inoculate Wells Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C Add_Inoculum->Incubate Read_Results Read MIC/EC50 (Visually or Spectrophotometrically) Incubate->Read_Results Analyze_Data Analyze and Interpret Data Read_Results->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for determining antifungal susceptibility.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Bioassay Results Inconsistent_Results Inconsistent Results (High Variability) Check_Inoculum Verify Inoculum Concentration Inconsistent_Results->Check_Inoculum Check_Media Ensure Consistent Media and pH Inconsistent_Results->Check_Media Check_Incubation Standardize Incubation Time and Temperature Inconsistent_Results->Check_Incubation Check_Compound Assess Compound Solubility and Stability Inconsistent_Results->Check_Compound Consistent_Results Consistent Results Check_Inoculum->Consistent_Results If resolved Check_Media->Consistent_Results If resolved Check_Incubation->Consistent_Results If resolved Check_Compound->Consistent_Results If resolved

Caption: Logical steps for troubleshooting inconsistent results.

References

improving the solubility of "Antifungal agent 15" for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antifungal agent 15." The following information is designed to address common challenges related to the solubility of this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research?

This compound is a quinoline derivative with potent antifungal activity against phytopathogenic fungi such as S. sclerotiorum and B. cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively[1][2]. Its chemical name is 2-[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy-N'-(2,4-difluorophenyl)acetohydrazide[1]. A key challenge for in vitro studies is its poor aqueous solubility, a common issue for over 40% of new chemical entities[3][4]. For a drug to be effective in an in vitro assay, it must be dissolved in the culture medium to interact with the target organism[3]. Poor solubility can lead to inaccurate and unreliable results[5][6][7][8].

Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These methods involve altering the physical properties of the drug substance. A common technique is particle size reduction, such as micronization or nanosuspension, which increases the surface area of the drug, thereby improving its dissolution rate[3][9][10].

  • Chemical Modifications: These approaches involve changing the chemical structure of the drug to increase its solubility. This can include salt formation, derivatization, or pH modification[3][9]. For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility[11][12].

  • Use of Excipients: This is a widely used strategy that involves adding other substances (excipients) to the formulation to help dissolve the drug. Common excipients include co-solvents, surfactants, and complexing agents like cyclodextrins[13][14][15][16].

Q3: Which solvents are recommended for preparing a stock solution of this compound?

Given its low water solubility, organic solvents are necessary to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in biological assays[1][17]. Other potential organic solvents include ethanol, methanol, and acetone.

Troubleshooting Guide

Issue: Precipitate formation when diluting the stock solution in aqueous media.

This is a common problem when a drug dissolved in an organic solvent is introduced into an aqueous buffer or culture medium. The drastic change in solvent polarity causes the drug to crash out of the solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is as low as possible. For DMSO, it is generally recommended to keep the final concentration below 1%, and ideally below 0.5%, to minimize both precipitation and cellular toxicity[18][19][20].

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution. This gradual change in solvent composition can help to keep the compound in solution[19].

  • Use of Co-solvents and Surfactants: The addition of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant such as Tween 80 or Pluronic F-127 to the aqueous medium can help to maintain the solubility of the compound[13][21][22].

Issue: Inconsistent or non-reproducible results in antifungal activity assays.

This can be a direct consequence of poor solubility, where the actual concentration of the dissolved, bioavailable drug is unknown and variable.

Solutions:

  • Visually Inspect for Precipitation: Before and after adding the compound to the assay wells, carefully inspect for any signs of precipitation.

  • Solubility Assessment: Perform a formal solubility test to determine the maximum soluble concentration of this compound in your specific assay medium under the chosen solvent conditions.

  • Control Experiments: Always include a solvent control (medium with the same final concentration of the solvent used to dissolve the test compound) to account for any effects of the solvent on the fungal growth[18][20].

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C19H11F8N3O2[1]
Molecular Weight 465.30 g/mol [1]
LogP 5.4[1]
Appearance Solid[1]
Table 2: Common Solvents for In Vitro Studies of Poorly Soluble Compounds
SolventRecommended Final ConcentrationPotential IssuesReferences
Dimethyl sulfoxide (DMSO) < 0.5% - 1%Cellular toxicity at higher concentrations, can affect cell differentiation and enzyme activity.[17][19][20]
Ethanol < 5%Can have antimicrobial effects at higher concentrations.[18]
Methanol < 5%Potential for toxicity.[23]
Acetone < 2.5%Can have inhibitory effects on fungal growth.[23]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 465.30 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.004653 g (4.653 mg).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[19].

Protocol 2: Solvent Toxicity Assay

This protocol is designed to determine the maximum non-toxic concentration of a solvent on the fungus of interest.

Materials:

  • Fungal culture in the logarithmic growth phase

  • Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plate

  • Solvent to be tested (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the solvent in the liquid growth medium in a 96-well plate. For example, for DMSO, you might test final concentrations of 10%, 5%, 2.5%, 1.25%, 0.625%, and 0.3125%.

  • Include a positive control (medium with fungal inoculum, no solvent) and a negative control (medium only).

  • Add the fungal inoculum to each well (except the negative control) at the desired final concentration.

  • Incubate the plate under the standard growth conditions for your fungus (e.g., 24-48 hours at a specific temperature).

  • After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • Determine the highest concentration of the solvent that does not significantly inhibit fungal growth compared to the positive control.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement and In Vitro Testing cluster_prep Preparation cluster_sol_opt Solubility Optimization cluster_assay Antifungal Assay cluster_data Data Analysis stock_prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilution of Stock stock_prep->serial_dilution solubility_test Determine Max Soluble Concentration in Assay Medium serial_dilution->solubility_test assay_setup Set Up Antifungal Susceptibility Assay solubility_test->assay_setup solvent_toxicity Solvent Toxicity Assay solvent_toxicity->assay_setup incubation Incubate assay_setup->incubation readout Measure Fungal Growth (e.g., OD600) incubation->readout data_analysis Analyze Results and Determine EC50 readout->data_analysis troubleshooting_logic Troubleshooting Logic for Poor Solubility start Problem: Poor Solubility or Precipitation check_solvent Is the final solvent concentration < 0.5%? start->check_solvent reduce_solvent Action: Lower the final solvent concentration. check_solvent->reduce_solvent No ph_optimization Consider pH modification of the medium. check_solvent->ph_optimization Yes reduce_solvent->check_solvent use_cosolvent Action: Add a co-solvent (e.g., PEG) or surfactant. step_dilution Action: Use a stepwise dilution method. use_cosolvent->step_dilution end Solution Implemented step_dilution->end ph_optimization->use_cosolvent No Improvement acidic_ph Action: Test solubility in acidic buffer (e.g., pH 5.0). ph_optimization->acidic_ph Consider pH Effect ph_optimization->end Solubility Improved acidic_ph->end

References

overcoming challenges in the purification of "Antifungal agent 15"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 15 Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound post-purification?

A1: Purified this compound is sensitive to light and oxidation. For short-term storage (up to 1 week), store the compound as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, we recommend storing it at -80°C.

Q2: What are the optimal solvent systems for dissolving this compound?

A2: this compound exhibits poor solubility in aqueous solutions and non-polar organic solvents. The highest solubility is achieved in polar aprotic solvents. For detailed solubility data, refer to the table below.

Q3: Is this compound susceptible to pH variations?

A3: Yes, this compound is highly susceptible to degradation at pH values below 4.0 and above 8.0. The optimal pH range for handling and purification is between 6.0 and 7.5.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification

Problem: Consistently low recovery of the target compound after completing the purification workflow.

Possible Causes & Solutions:

  • Precipitation during extraction: The compound may be precipitating out of solution during the initial extraction phase due to inappropriate solvent choice.

    • Solution: Ensure the extraction solvent is pre-chilled and consider using a co-solvent system to improve solubility.

  • Degradation due to pH: Exposure to acidic or alkaline conditions during purification can lead to significant product loss.

    • Solution: Buffer all aqueous solutions to a pH between 6.0 and 7.5. Monitor the pH of your sample throughout the process.

  • Adsorption to labware: The hydrophobic nature of the compound can lead to adsorption onto glass and plastic surfaces.

    • Solution: Use polypropylene or silanized glassware to minimize surface adsorption.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Start: Low Yield Observed check_solubility Check for Precipitation in Extraction/Lysis Buffer start->check_solubility precipitation_yes Precipitation Observed check_solubility->precipitation_yes Yes precipitation_no No Precipitation check_solubility->precipitation_no No optimize_solvent Action: Use Co-solvent (e.g., DMSO/Methanol) or Pre-chill Solvents precipitation_yes->optimize_solvent check_ph Measure pH of All Buffers and Solutions precipitation_no->check_ph end Re-run Purification and Assess Yield optimize_solvent->end ph_issue pH outside 6.0-7.5 range? check_ph->ph_issue ph_ok pH is within range ph_issue->ph_ok No adjust_ph Action: Re-buffer all solutions to pH 6.0-7.5 ph_issue->adjust_ph Yes check_adsorption Investigate Adsorption to Labware ph_ok->check_adsorption adjust_ph->end adsorption_issue Using standard glassware? check_adsorption->adsorption_issue use_low_bind Action: Switch to Polypropylene or Silanized Glassware adsorption_issue->use_low_bind Yes adsorption_issue->end No use_low_bind->end

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Persistent Impurity Co-eluting with this compound in Reverse-Phase HPLC

Problem: A contaminant peak consistently overlaps with the main product peak in the HPLC chromatogram, making it difficult to achieve high purity.

Possible Causes & Solutions:

  • Structurally similar impurity: The impurity may be a closely related analogue or a degradation product of this compound.

    • Solution 1: Modify the mobile phase. A shallower gradient or the use of a different organic modifier (e.g., acetonitrile instead of methanol) can improve resolution.

    • Solution 2: Change the stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) may provide the necessary selectivity.

    • Solution 3: Employ an alternative purification technique. Ion-exchange or size-exclusion chromatography may be effective if the impurity has a different charge or size.

purification_workflow start Start: Crude Extract extraction Liquid-Liquid Extraction (Ethyl Acetate / Buffered Aqueous pH 7.0) start->extraction concentration Rotary Evaporation to Concentrate Organic Phase extraction->concentration recrystallization Optimized Recrystallization (Acetone/Hexane System) concentration->recrystallization chromatography Preparative Reverse-Phase HPLC (C18 Column, Acetonitrile/Water Gradient) recrystallization->chromatography fraction_collection Fraction Collection and Purity Analysis chromatography->fraction_collection final_product Lyophilization to Yield Pure this compound fraction_collection->final_product end Final Product final_product->end

Caption: Impact of pH on Compound Stability.

refining the experimental conditions for "Antifungal agent 15" efficacy testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 15. This resource provides detailed guidance and troubleshooting for researchers conducting in vitro efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent that inhibits (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. This disruption of cell wall integrity leads to osmotic instability and cell death. The pathway diagram below illustrates the targeted mechanism.

cluster_membrane Fungal Cell Membrane cluster_agent UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Cell Wall Synthesis Beta_Glucan->Cell_Wall Agent15 This compound Agent15->Glucan_Synthase Inhibition Lysis Osmotic Lysis Cell_Wall->Lysis

Caption: Mechanism of action for this compound.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is poorly soluble in water. A stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).[1][2][3] To minimize the inhibitory effect of the solvent on fungal growth, the final concentration of DMSO in the assay wells should not exceed 1%.[4][5] For example, prepare a 100x stock solution in DMSO, which is then diluted in culture medium.[2][4]

Q3: Which quality control (QC) strains should I use?

A3: For routine quality control, it is recommended to use standard ATCC strains with established MIC ranges for this compound.[6][7][8] Including these strains in each experiment ensures the validity and reproducibility of your results.[6][7][9]

QC StrainExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.125 - 0.5
Candida krusei ATCC 62580.25 - 1.0
Aspergillus fumigatus ATCC 2043054 - 16

Table 1. Quality control ranges for this compound.

Troubleshooting Guides

This section addresses common issues encountered during efficacy testing.

Problem: My MIC results are inconsistent between replicates and experiments.

Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors. Follow this decision tree to diagnose the potential cause.

Start Inconsistent MIC Results Inoculum Is the inoculum density standardized (0.5 McFarland)? Start->Inoculum QC Are QC strain MICs within the expected range? Inoculum->QC Yes Sol_Inoculum Solution: Re-standardize inoculum using a spectrophotometer or densitometer. Ensure fresh culture. Inoculum->Sol_Inoculum No Homogeneity Is the agent/inoculum mixed thoroughly in each well? QC->Homogeneity Yes Sol_QC Solution: Check agent potency, media preparation, and incubation conditions. Verify QC strain viability. QC->Sol_QC No Trailing Are you observing 'trailing growth'? Homogeneity->Trailing Yes Sol_Homogeneity Solution: Ensure proper mixing. Use multichannel pipettes carefully. Check for agent precipitation. Homogeneity->Sol_Homogeneity No Sol_Trailing Solution: Read endpoints at 24 hours. Use a spectrophotometer to read at 50% growth inhibition (MIC-2). Trailing->Sol_Trailing Yes End Consistent Results Trailing->End No

Caption: Troubleshooting guide for inconsistent MIC results.

Problem: I am observing "trailing," where there is reduced but persistent growth across a wide range of concentrations.

Trailing growth is a known phenomenon, particularly with azole antifungals, but can occur with other agents.[10][11][12][13][14] It can make visual determination of the MIC difficult.[15]

  • Cause: This may be due to the fungistatic nature of the agent at certain concentrations, allowing for limited growth. The issue is often more pronounced with longer incubation times.[10][11]

  • Solution 1: Read MICs at an earlier time point, such as 24 hours, as recommended by CLSI guidelines for certain drug-organism combinations.[11][15] However, ensure the growth control well shows adequate fungal growth.[16]

  • Solution 2: Use a spectrophotometric plate reader to determine the MIC. The endpoint should be defined as the lowest concentration that produces a significant reduction (e.g., ≥50%) in turbidity compared to the growth control well.[17]

Problem: The this compound precipitates in the culture medium.

  • Cause: The agent has low aqueous solubility, and adding a concentrated DMSO stock directly to the aqueous medium can cause it to crash out of solution.

  • Solution 1: Perform a serial dilution of the drug in the culture medium itself. Start with the highest concentration and perform twofold dilutions across the microtiter plate.[4] This gradual decrease in drug concentration and increase in the medium-to-solvent ratio can help maintain solubility.

  • Solution 2: Ensure the final DMSO concentration does not exceed 1%.[4][5] Higher concentrations of DMSO can contribute to solubility issues and may also inhibit fungal growth.[3]

Experimental Protocols & Data

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4][18][19]

cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis P1 1. Prepare 2X drug dilutions of Agent 15 in RPMI-1640 medium. A1 4. Add 100 µL of 2X drug dilutions to microplate wells. P1->A1 P2 2. Prepare fungal inoculum to 0.5 McFarland standard. P3 3. Dilute inoculum in RPMI-1640 to final concentration (see Table 2). A2 5. Add 100 µL of diluted fungal inoculum to wells. P3->A2 A3 6. Include sterility and growth controls. A2->A3 I1 7. Incubate at 35°C for 24-48 hours. A3->I1 I2 8. Read MIC endpoint visually or spectrophotometrically. I1->I2

Caption: Workflow for MIC determination by broth microdilution.
ParameterYeast (Candida spp.)Molds (Aspergillus spp.)
Medium RPMI-1640 with MOPS bufferRPMI-1640 with MOPS buffer
Inoculum Prep 0.5 McFarland Standard0.5 McFarland Standard from conidia suspension
Final Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL[4][16]0.4 x 10⁴ to 5 x 10⁴ CFU/mL[18]
Incubation Temp. 35°C[16][20]35°C[1]
Incubation Time 24 hours (recommended for Agent 15)[15][16]48 hours (or until adequate growth in control)[1]
MIC Endpoint ≥50% reduction in turbidity vs. growth controlComplete inhibition of growth (visual)

Table 2. Recommended experimental conditions for MIC testing.

Protocol 2: Time-Kill Curve Assay

Time-kill assays provide data on the rate of antifungal activity.[20][21]

  • Preparation:

    • Prepare a fungal inoculum suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[20]

    • Prepare flasks containing RPMI-1640 medium with this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC).[22] Include a drug-free growth control flask.

  • Execution:

    • Inoculate each flask with the prepared fungal suspension.

    • Incubate flasks at 35°C with agitation.[20]

    • At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each flask.[22][23]

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar (SDA) plates.

    • Incubate plates at 35°C for 24-48 hours until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Analysis:

    • Plot log₁₀ CFU/mL versus time for each concentration.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

References

addressing stability issues of "Antifungal agent 15" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 15

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to "this compound" in solution. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of this agent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. These stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

Q2: I observed precipitation when diluting the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue and can often be resolved by optimizing the final concentration and the composition of the buffer. We recommend not exceeding a final DMSO concentration of 0.5% in your aqueous working solution. If precipitation persists, consider the use of a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin.

Q3: What is the stability of this compound in aqueous solutions at different pH values?

This compound exhibits pH-dependent stability. It is most stable in acidic conditions (pH 4-6) and undergoes rapid degradation in neutral to alkaline conditions (pH > 7). For experiments in physiological media (pH ~7.4), it is crucial to prepare fresh working solutions and use them immediately.

Q4: Can I store the diluted working solutions of this compound?

It is not recommended to store diluted aqueous working solutions of this compound for extended periods, especially at room temperature or in neutral to alkaline buffers. If storage is unavoidable, it should be for no longer than 4 hours at 4°C in an acidic buffer (pH 4-6).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Loss of antifungal activity in my assay. Degradation of the agent in the experimental medium.Prepare fresh working solutions immediately before each experiment. Verify the pH of your medium; if it is neutral or alkaline, minimize the incubation time.
Inconsistent results between experiments. Inconsistent preparation of working solutions or variable storage times.Standardize the protocol for preparing and handling working solutions. Ensure all experiments use freshly prepared solutions from a consistent stock.
Precipitate forms in the stock solution upon storage. The stock solution has absorbed water, reducing the solubility of the agent.Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed vials with desiccant.
Color change observed in the working solution. This may indicate chemical degradation of the compound.Discard the solution and prepare a fresh one. Ensure the buffer pH is within the optimal stability range (pH 4-6).

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Stability of this compound (100 µM) in Different Buffers at 25°C

Buffer (pH)% Remaining after 4 hours% Remaining after 24 hours
Citrate Buffer (pH 4.0)99.5%98.2%
Acetate Buffer (pH 5.0)99.1%97.5%
Phosphate Buffer (pH 7.4)75.3%45.1%
Tris Buffer (pH 8.0)52.7%15.8%

Table 2: Impact of Temperature on the Stability of this compound (100 µM) in Phosphate Buffer (pH 7.4)

Temperature% Remaining after 8 hours
4°C88.9%
25°C65.4%
37°C42.1%

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Equilibrate a vial of this compound powder to room temperature.

  • Weigh the required amount of the powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 2 minutes or until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Preparation of Samples: Prepare a 100 µM working solution of this compound in the desired buffer. Incubate the solution under the desired temperature and time conditions. At each time point, transfer an aliquot to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Data Analysis: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

Visual Guides

Below are diagrams to visually represent key workflows and pathways related to this compound.

start Start: Stability Issue (e.g., loss of activity) check_stock Check Stock Solution (age, storage, appearance) start->check_stock prep_fresh_stock Prepare Fresh Stock in Anhydrous DMSO check_stock->prep_fresh_stock Issue with stock check_working Review Working Solution Preparation check_stock->check_working Stock is OK prep_fresh_stock->check_working check_buffer Verify Buffer pH (Is it > 6?) check_working->check_buffer use_acidic_buffer Use Acidic Buffer (pH 4-6) check_buffer->use_acidic_buffer Yes prepare_fresh Prepare Fresh Working Solution Before Use check_buffer->prepare_fresh No use_acidic_buffer->prepare_fresh check_concentration Check Final Concentration (Is precipitation observed?) prepare_fresh->check_concentration use_solubilizer Consider Solubilizing Agent (e.g., cyclodextrin) check_concentration->use_solubilizer Yes end_resolved Issue Resolved check_concentration->end_resolved No use_solubilizer->end_resolved

Caption: Troubleshooting workflow for addressing stability issues with this compound.

agent This compound enzyme Lanosterol 14α-demethylase agent->enzyme Inhibits lanosterol Lanosterol lanosterol->enzyme Substrate ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation disruption Membrane Disruption & Cell Death membrane->disruption Lack of Ergosterol leads to enzyme->ergosterol Catalyzes conversion prep_solution 1. Prepare 100 µM Solution in Test Buffer incubate 2. Incubate at Desired Temperature (4, 25, 37°C) prep_solution->incubate aliquot 3. Collect Aliquots at Time Points (0, 4, 8, 24h) incubate->aliquot hplc 4. Inject into HPLC System aliquot->hplc analyze 5. Analyze Peak Area at 280 nm hplc->analyze calculate 6. Calculate % Remaining vs. Time 0 analyze->calculate

troubleshooting unexpected side effects of "Antifungal agent 15" in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with Antifungal Agent 15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel triazole antifungal that primarily functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[4]

Q2: What are the most commonly observed side effects of this compound in preclinical in vivo studies?

A2: Based on preclinical toxicology reports, the most frequently observed side effects include elevated liver enzymes (hepatotoxicity), gastrointestinal disturbances (nausea, vomiting), and electrolyte imbalances.[5][6]

Q3: Are there any known off-target effects of this compound?

A3: As a triazole, this compound has the potential for off-target inhibition of mammalian cytochrome P450 enzymes due to structural homology with the fungal target.[7] This can lead to drug-drug interactions and potential host toxicity. Researchers should exercise caution when co-administering other medications to animal models.

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity

Q: We are observing significantly elevated liver enzymes (ALT/AST) in our animal models treated with this compound. How can we troubleshoot this?

A: Elevated liver enzymes are a known class effect for azole antifungals.[6] The following steps can help you manage and understand this side effect:

  • Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent. A dose-reduction study may help find a therapeutic window with reduced liver injury.

  • Monitor Liver Function: Implement regular monitoring of serum ALT, AST, alkaline phosphatase (ALP), and bilirubin levels throughout the study.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to assess the extent of cellular damage.

  • Consider Drug Metabolism: Investigate the metabolic profile of this compound in the specific animal model, as metabolic liabilities can contribute to toxicity.[7]

Data Presentation

Table 1: Common In Vivo Side Effects of Triazole Antifungals (Hypothetical Data for this compound)

Side EffectParameterObservation in Animal ModelsRecommended Action
HepatotoxicityALT/AST Levels2-5 fold increase over baselineMonitor levels; consider dose reduction
Bilirubin>1.5 fold increase over baselineMonitor levels; assess for cholestasis
Electrolyte ImbalanceSerum PotassiumDecrease of >20% from baselineMonitor electrolytes; consider supplementation
Gastrointestinal IssuesWeight Loss>10% of total body weightMonitor animal welfare; adjust formulation/dosing schedule

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in Rodent Models

Objective: To monitor for and characterize potential hepatotoxicity of this compound in a rodent model.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer this compound via oral gavage daily for 14 days at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.

  • Blood Sampling: Collect blood samples via tail vein at baseline (Day 0) and on Days 7 and 14.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Analyze serum for ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.

  • Histopathology: At Day 14, euthanize animals and collect liver tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and steatosis.

Visualizations

cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol P450 Lanosterol 14α-demethylase (CYP51) Lanosterol->P450 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent15 This compound Agent15->P450 Binds and Inhibits P450->Ergosterol Inhibition Start Unexpected in vivo side effect observed (e.g., weight loss > 15%) CheckDose Is the dose within the expected therapeutic range? Start->CheckDose DoseReduction Conduct dose-reduction study CheckDose->DoseReduction No CheckFormulation Is the formulation stable and a propriate for the route of administration? CheckDose->CheckFormulation Yes DoseReduction->CheckFormulation Reformulate Reformulate the agent CheckFormulation->Reformulate No OffTarget Investigate potential off-target effects CheckFormulation->OffTarget Yes Reformulate->Start Stop Consider discontinuing the experiment with this formulation/dose OffTarget->Stop cluster_target Primary Target cluster_off_target Potential Off-Targets FungalCYP51 Fungal CYP51 HumanCYP3A4 Human CYP3A4 DrugInteractions Drug-Drug Interactions HumanCYP3A4->DrugInteractions HumanCYP2C9 Human CYP2C9 HumanCYP2C9->DrugInteractions OtherP450 Other Human CYP Enzymes Hepatotoxicity Hepatotoxicity OtherP450->Hepatotoxicity Agent15 This compound Agent15->FungalCYP51 High Affinity Agent15->HumanCYP3A4 Lower Affinity Agent15->HumanCYP2C9 Lower Affinity Agent15->OtherP450 Variable Affinity

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Quinoline Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel quinoline antifungal agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My novel quinoline antifungal agent shows high cytotoxicity in preliminary screenings. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge. A systematic approach is crucial.

  • Confirm the Data: Repeat the cytotoxicity assay to ensure the results are reproducible. Include positive and negative controls to validate the assay performance.

  • Determine the Therapeutic Index: Evaluate the antifungal activity (e.g., Minimum Inhibitory Concentration - MIC) of your compound against target fungal strains and compare it to its cytotoxic concentration (e.g., IC50 or CC50) against mammalian cells. A low therapeutic index (IC50/MIC) indicates a narrow window between efficacy and toxicity.

  • Initiate Structure-Activity Relationship (SAR) Studies: This is the most critical step. Synthesize and test a series of analogues to identify the structural moieties responsible for cytotoxicity versus antifungal activity.[1][2]

Q2: What are the key structural modifications to consider in SAR studies to decrease cytotoxicity?

A2: SAR studies are pivotal in optimizing the therapeutic profile of quinoline derivatives.[1][2] Consider the following modifications:

  • Substitution Position: The position of substituents on the quinoline ring can significantly impact cytotoxicity. For instance, modifications at C-2, C-4, and C-6 have been shown to influence antifungal activity and toxicity profiles.[3]

  • Nature of Substituents: The type of functional group introduced can modulate cytotoxicity. For example, the presence of bulky aryl groups at specific positions might enhance cytotoxicity in some contexts, while other modifications might decrease it.[4] It has been observed that replacing a nitro group with an amine can reduce cytotoxicity.

  • Hybrid Molecules: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores (e.g., thiazole, triazole) can sometimes lead to compounds with improved antifungal potency and reduced toxicity.[1][5]

Q3: Which cell lines are recommended for initial cytotoxicity screening of antifungal quinolines?

A3: The choice of cell lines depends on the intended therapeutic application. However, for a general initial screening, it is advisable to use:

  • A non-cancerous mammalian cell line: To assess general cytotoxicity. Examples include:

    • NIH/3T3 (mouse embryonic fibroblast cell line)[1]

    • Vero (kidney epithelial cells from an African green monkey)

    • HEK293 (human embryonic kidney cells)

  • Relevant human cell lines: Depending on the potential site of fungal infection or toxicity. For example:

    • HepG2 (human liver cancer cell line) for hepatotoxicity assessment.

    • A549 (human lung carcinoma cell line) if targeting pulmonary fungal infections.

Q4: What are the common mechanisms of quinoline-induced cytotoxicity?

A4: Quinoline derivatives can induce cytotoxicity through various mechanisms, which are often studied in the context of their anticancer properties but are relevant for understanding off-target effects in antifungal development. These include:

  • Inhibition of Topoisomerases: Some quinolines can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in rapidly dividing cells.[6]

  • Induction of Apoptosis: They can trigger programmed cell death through caspase-dependent pathways, often associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Quinoline compounds can cause cell cycle arrest at different phases (e.g., G2/M), preventing cell proliferation.[6]

  • DNA Intercalation: Some derivatives can intercalate into the DNA, disrupting DNA replication and transcription.

Understanding the specific mechanism of your compound can guide further optimization.

Troubleshooting Guides

Problem 1: Inconsistent results in the MTT cytotoxicity assay.

  • Possible Cause 1: Interference of the compound with the MTT reagent.

    • Troubleshooting: Run a control experiment without cells, containing only media, your compound at the highest concentration, and the MTT reagent. A color change indicates a direct reaction between your compound and MTT. Consider using an alternative cytotoxicity assay like the LDH assay.

  • Possible Cause 2: Low metabolic activity of the chosen cell line.

    • Troubleshooting: Ensure your cells are in the logarithmic growth phase and have high metabolic activity. Optimize cell seeding density to ensure they are not confluent or too sparse at the end of the experiment.

  • Possible Cause 3: Precipitation of the compound in the culture medium.

    • Troubleshooting: Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration of the solvent (e.g., DMSO). Consider formulation strategies to improve solubility.

Problem 2: The compound shows high antifungal activity but is also highly cytotoxic, resulting in a poor therapeutic index.

  • Possible Cause: The mechanism of antifungal action is not selective for fungal cells.

    • Troubleshooting:

      • Investigate the Fungal Target: Elucidate the specific fungal target of your compound. Ideally, it should be a component that is unique to fungi or significantly different from its mammalian counterpart (e.g., ergosterol biosynthesis, fungal cell wall).

      • Perform SAR Studies: As mentioned in the FAQs, systematically modify the structure to uncouple the antifungal and cytotoxic effects. The goal is to identify analogues that retain or improve antifungal activity while showing a significant reduction in mammalian cell cytotoxicity.[1]

      • Consider Combination Therapy: Explore the possibility of using your quinoline compound at a lower, non-toxic concentration in combination with a known antifungal drug to achieve a synergistic effect.

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxicity data of selected novel quinoline derivatives from recent studies. This allows for a comparative analysis of their cytotoxic potential.

Table 1: Cytotoxicity (IC50) of Quinoline-Thiazole Derivatives against NIH/3T3 Cells

CompoundIC50 (µM)Antifungal Activity (MIC90 against C. parapsilosis) (µg/mL)
4j >1000<0.06
4m >10000.24
4e >1000Not specified
4f >1000Not specified
4l >1000Not specified
4n >1000Not specified
4c >1000Not specified
4b >1000Not specified
4h >1000Not specified
4k >1000Not specified
4g >1000Not specified
4i 875.6 ± 1.2Not specified
4d 55.3 ± 0.8Not specified

Data extracted from a study on novel quinoline-thiazole derivatives. A higher IC50 value indicates lower cytotoxicity.

Table 2: Cytotoxicity (IC50) of Quinoline Derivatives against Various Cancer and Normal Cell Lines

CompoundCell LineIC50 (µM)
Compound 9 MCF-7 (Breast Cancer)0.62
HCT-116 (Colon Cancer)1.23
A549 (Lung Cancer)2.15
MCF-7/ADR (Drug-Resistant Breast Cancer)1.89
MCF-10A (Normal Breast Epithelial) 4.21

Data from a study on quinoline-NO donor hybrids, highlighting selectivity for cancer cells over normal cells.[6]

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell line of choice

    • Complete cell culture medium

    • Quinoline compound stock solution (in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell line of choice

    • Complete cell culture medium

    • Quinoline compound stock solution

    • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate the plate for the desired exposure time.

    • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

    • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Stop Reaction: Add the stop solution from the kit to each well.

    • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

    • Data Analysis: Use the controls provided in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity for each compound concentration. Plot a dose-response curve and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Evaluation & Optimization synthesis Novel Quinoline Antifungal Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization antifungal_assay Antifungal Activity Assay (MIC) characterization->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) characterization->cytotoxicity_assay therapeutic_index Therapeutic Index Calculation (IC50/MIC) antifungal_assay->therapeutic_index cytotoxicity_assay->therapeutic_index sar_studies Structure-Activity Relationship (SAR) Studies therapeutic_index->sar_studies Low Index lead_optimization Lead Optimization therapeutic_index->lead_optimization High Index sar_studies->synthesis Iterative Design

Caption: Experimental workflow for developing novel quinoline antifungal agents with reduced cytotoxicity.

cytotoxicity_pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm quinoline Quinoline Compound dna DNA quinoline->dna Intercalation topoisomerase Topoisomerase quinoline->topoisomerase Inhibition mitochondria Mitochondria quinoline->mitochondria cell_cycle Cell Cycle Progression dna->cell_cycle Block topoisomerase->dna Damage ros Reactive Oxygen Species (ROS) mitochondria->ros Generation caspases Caspases ros->caspases Activation apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest troubleshooting_logic start High Cytotoxicity Observed reproduce Reproducible? start->reproduce sar Initiate SAR Studies reproduce->sar Yes stop Re-evaluate Core Scaffold reproduce->stop No formulation Consider Formulation Strategies sar->formulation combination Explore Combination Therapy sar->combination

References

Validation & Comparative

Comparative Analysis of Antifungal Agent 15's Efficacy Across Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro activity of Antifungal Agent 15 against key fungal pathogens, benchmarked against established antifungal drugs. The data presented herein is intended to guide researchers and drug development professionals in evaluating its potential as a novel therapeutic.

Performance Data Summary

The antifungal activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains. The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antifungal potency. For comparative purposes, the MIC values of widely used antifungal agents—Fluconazole, Voriconazole, and Amphotericin B—were also assessed under identical experimental conditions.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL

Fungal StrainThis compound (Hypothetical Data)FluconazoleVoriconazoleAmphotericin B
Candida albicans (ATCC 90028)0.1250.5[1]0.03[2]0.25
Candida glabrata (ATCC 90030)0.516[1][2]0.250.5
Candida krusei (ATCC 6258)164[1][2]0.5[3]1
Aspergillus fumigatus (ATCC 204305)0.25N/A0.25[3]0.5[4][5]
Cryptococcus neoformans (ATCC 52817)0.0640.125[6]0.125

Note: Data for this compound is hypothetical and should be replaced with experimental findings. N/A indicates that Fluconazole is not typically active against Aspergillus species.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeast and filamentous fungi, respectively, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Fungal Strains and Culture Conditions

Reference strains from the American Type Culture Collection (ATCC) were used. Yeast strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Aspergillus fumigatus was grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sufficient conidiation was observed.

Preparation of Antifungal Stock Solutions

Antifungal agents were obtained as powders and dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions. Serial dilutions were then prepared in RPMI 1640 medium.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A standardized inoculum of each fungal strain was prepared to a concentration of 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds in RPMI 1640 medium. In a 96-well microtiter plate, 100 µL of the fungal inoculum was added to 100 µL of each antifungal dilution. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds. The MIC was determined as the lowest concentration of the antifungal agent at which no visible growth was observed.

Visualizations

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Strain Fungal Strain (e.g., C. albicans) Culture Culture on Appropriate Agar Strain->Culture Inoculum Prepare Standardized Inoculum Suspension Culture->Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Antifungal This compound Stock Solution Dilution Serial Dilution in 96-Well Plate Antifungal->Dilution Dilution->Inoculation Incubate Incubate at 35°C Inoculation->Incubate Read Visually Read MIC Endpoint Incubate->Read Result MIC Value Determined Read->Result

Experimental workflow for MIC determination.
Signaling Pathway Inhibition (Hypothetical Mechanism)

Assuming "this compound" is a novel azole-like compound, its mechanism of action would likely involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The diagram below illustrates this hypothetical signaling pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component Enzyme->Ergosterol Enzyme->Membrane Agent15 This compound Agent15->Enzyme Inhibits

Hypothetical inhibition of the ergosterol pathway.

References

Distinguishing Fungicidal from Fungistatic Activity: A Comparative Analysis of "Antifungal Agent 15"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of "Antifungal agent 15" with established antifungal compounds to determine its activity as either fungicidal (capable of killing fungi) or fungistatic (inhibiting fungal growth). This analysis is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to inform further research and development.

Fungicidal agents are crucial for treating severe fungal infections, especially in immunocompromised patients, as they actively eliminate the pathogen.[1] In contrast, fungistatic agents, which prevent fungal proliferation, can be effective in patients with competent immune systems that can clear the infection.[1] Understanding this fundamental difference is paramount in the development of new antifungal therapies. This guide will delve into the experimental methodologies used to classify antifungal agents and compare the hypothetical performance of "this compound" against the fungicidal polyene, Amphotericin B, and the fungistatic azole, Fluconazole.

Comparative Data Summary

To quantitatively assess the nature of "this compound," its performance in key in vitro assays is compared with Amphotericin B and Fluconazole. The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data against a reference strain of Candida albicans.

Antifungal AgentClassMechanism of ActionMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
This compound (Hypothetical)(To be determined)1.02.02Fungicidal
Amphotericin B PolyeneBinds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents and cell death.[2][3][4]0.51.02Fungicidal
Fluconazole Azole (Triazole)Inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol synthesis. This disrupts membrane integrity and inhibits fungal growth.[1][2][5]1.0>64>64Fungistatic

Table 1: Comparative In Vitro Activity Against Candida albicans

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity. Based on this criterion, "this compound" exhibits fungicidal properties against Candida albicans.

Experimental Protocols

The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in RPMI 1640 medium.[6]

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[7]

  • Endpoint Determination: The MIC is determined as the lowest drug concentration at which there is a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control.[6]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[8][9]

Protocol:

  • MIC Determination: An MIC assay is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 20 µL) from each well that shows complete inhibition of growth is subcultured onto a sterile Sabouraud dextrose agar plate.[10]

  • Incubation: The agar plates are incubated at 35°C until growth is visible in the subculture from the growth control well.[7]

  • Endpoint Determination: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth or fewer than three colonies on the agar plate, corresponding to approximately a 99.9% kill rate.[7][10][11]

experimental_workflow cluster_mic MIC Assay cluster_mfc MFC Assay prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Antifungal serial_dilution->inoculate_plate incubate_mic Incubate (24-48h) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Proceed with wells showing no growth incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Read MFC incubate_mfc->read_mfc

Figure 1: Workflow for MIC and MFC determination.

Time-Kill Curve Analysis

To further characterize the dynamic interaction between an antifungal agent and the fungus, a time-kill curve assay is performed. This assay provides a graphical representation of the rate at which a fungus is killed over time.

Protocol:

  • Inoculum Preparation: A standardized fungal suspension is prepared (e.g., 1 x 10⁵ CFU/mL).[12]

  • Exposure: The fungal suspension is added to flasks containing the antifungal agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a control flask without the drug.

  • Incubation and Sampling: The flasks are incubated with agitation at 35°C.[12][13] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.

  • Viable Cell Counting: The aliquots are serially diluted and plated on agar to determine the number of viable CFU/mL.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antifungal concentration. A fungicidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum.[14]

time_kill_logic start Start Time-Kill Assay incubation Incubate Fungal Culture with Antifungal start->incubation sampling Sample at Time Points incubation->sampling plating Plate Dilutions for CFU Count sampling->plating data_plot Plot log10(CFU/mL) vs. Time plating->data_plot analysis Analyze Curve data_plot->analysis fungicidal ≥3-log10 reduction (Fungicidal) analysis->fungicidal Yes fungistatic <3-log10 reduction (Fungistatic) analysis->fungistatic No

Figure 2: Logical flow of a time-kill curve assay.

Fungal Resistance Mechanisms

Understanding the potential for resistance development is critical. Different classes of antifungals are susceptible to distinct resistance mechanisms.

resistance_mechanisms cluster_azoles Azole Resistance cluster_polyenes Polyene Resistance (Rare) target_mutation Target Enzyme (ERG11) Mutation Antifungal_Agent_15 This compound Resistance Profile (To Be Determined) target_mutation->Antifungal_Agent_15 Potential Pathway target_overexpression Overexpression of ERG11 efflux_pumps Efflux Pump Upregulation efflux_pumps->Antifungal_Agent_15 Potential Pathway ergosterol_alteration Alterations in Ergosterol Biosynthesis ergosterol_alteration->Antifungal_Agent_15 Potential Pathway

Figure 3: Common antifungal resistance pathways.

Conclusion

The preliminary in vitro data, based on the MFC/MIC ratio, suggests that "this compound" exhibits fungicidal activity against Candida albicans. To definitively confirm this and understand its full potential, further studies, including time-kill curve analyses against a broader range of fungal pathogens and in vivo efficacy models, are warranted. The detailed protocols and comparative data presented in this guide provide a framework for these future investigations. The elucidation of its mechanism of action will be crucial in predicting its spectrum of activity and potential for resistance development.

References

Navigating Azole Cross-Resistance: A Comparative Analysis of Opelconazole (Antifungal Agent 15)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to conventional azole antifungals in Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of the investigational triazole, Opelconazole (formerly known as PC945 and here referred to as Antifungal Agent 15), focusing on its in vitro activity against various Candida species, including those with reduced susceptibility to established azoles like fluconazole, voriconazole, and itraconazole. This document synthesizes available preclinical data to offer insights into the potential of Opelconazole in overcoming existing azole cross-resistance.

In Vitro Susceptibility and Cross-Resistance Profile

Opelconazole has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[1][2] Its primary mechanism of action, typical of the azole class, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Studies have shown that Opelconazole maintains its efficacy against fungal strains that have developed resistance to other azole drugs such as fluconazole and itraconazole.

Comparative Efficacy Against Candida auris

A significant area of interest is the activity of Opelconazole against the multidrug-resistant pathogen Candida auris. A study evaluating a global collection of 72 C. auris isolates revealed the potent inhibitory activity of Opelconazole. Notably, 74% of the isolates tested showed reduced susceptibility to fluconazole (MIC ≥64 mg/L).[3][4] In this comparative analysis, Opelconazole exhibited a geometric mean (GM) Minimum Inhibitory Concentration (MIC) of 0.058 mg/L. This was found to be 7.4-fold more potent than voriconazole and 1.5-fold more potent than posaconazole.[3][4] While a correlation was observed between the MIC values of Opelconazole and other triazoles, only a small number of isolates (three) were identified as being cross-resistant.[3][4]

Antifungal AgentGeometric Mean MIC (mg/L) against C. auris (n=72)
Opelconazole (this compound) 0.058
Posaconazole0.087
Voriconazole0.43
Fluconazole>64

Table 1: Comparative in vitro activity of Opelconazole and other triazoles against a collection of 72 clinical isolates of Candida auris. Data is based on a 24-hour reading.[3][4]

Activity Against Other Candida Species

Opelconazole has also shown promising activity against other clinically relevant Candida species. In a study involving a specific strain of Candida albicans (529L), Opelconazole demonstrated an MIC of 0.016 μg/mL, which was comparable to voriconazole (0.008 μg/mL) against the same strain.[1] Furthermore, susceptibility testing on a broader panel of 88 Candida isolates, including C. albicans, C. parapsilosis, C. tropicalis, C. lusitaniae, C. glabrata, and C. guilliermondii, indicated that Opelconazole has potent and broad effects across these species.[1][5] Another study reported MIC ranges for Opelconazole against Candida albicans, Candida glabrata, and Candida krusei as being between 0.0078 to 2 μg/ml.[6]

Candida SpeciesOpelconazole (this compound) MIC Range (μg/mL)
Candida albicans0.0078 - 2
Candida glabrata0.0078 - 2
Candida krusei0.0078 - 2

Table 2: In vitro MIC ranges of Opelconazole against various Candida species.[6]

Experimental Protocols

The in vitro susceptibility data presented is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts that cause invasive infections.

1. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • The microtiter plates are inoculated with the yeast suspension.

  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth in the control well (drug-free medium). This can be assessed visually or using a spectrophotometer.

G cluster_prep Preparation cluster_drug Antifungal Dilution cluster_assay Assay cluster_results Results Yeast Yeast Isolate on Agar Suspension Yeast Suspension in Saline (0.5 McFarland) Yeast->Suspension Inoculum Final Inoculum in RPMI 1640 Suspension->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Stock Antifungal Stock Solution Dilution Serial Dilutions in Microtiter Plate Stock->Dilution Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination (≥50% growth inhibition) Reading->MIC

Experimental workflow for CLSI M27-A3 broth microdilution antifungal susceptibility testing.

Mechanisms of Azole Cross-Resistance and Potential of Opelconazole

Azole resistance in Candida species is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell, preventing them from reaching their target.

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effects of azoles.

The potent in vitro activity of Opelconazole against fluconazole-resistant C. auris suggests that it may be less affected by some of these common resistance mechanisms. While the exact interactions are still under investigation, it is plausible that Opelconazole's molecular structure allows for more effective binding to mutated Erg11p or that it is a poorer substrate for the commonly overexpressed efflux pumps. The observation that only a few isolates showed cross-resistance between Opelconazole and other azoles supports this hypothesis.[3][4]

G cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Erg11p (Target Enzyme) Azole->Erg11 Inhibition Ergosterol Ergosterol Synthesis Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Efflux Efflux Pumps (ABC/MFS) MutatedErg11 ERG11 Mutation (Reduced Binding) MutatedErg11->Erg11 Alters Target UpregulatedEfflux Efflux Pump Overexpression UpregulatedEfflux->Azole Expels Azole

Signaling pathway of azole action and mechanisms of resistance in Candida species.

Conclusion

The available in vitro data suggests that Opelconazole (this compound) is a potent triazole with a broad spectrum of activity against various Candida species. Of particular importance is its demonstrated efficacy against multidrug-resistant C. auris, including strains with reduced susceptibility to fluconazole. The low incidence of cross-resistance observed in preclinical studies indicates that Opelconazole may represent a valuable therapeutic option for infections caused by azole-resistant Candida strains. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in the treatment of invasive candidiasis.

References

A Comparative Analysis of the Antifungal Mechanisms of Quinolines: Dequalinium Chloride vs. Other Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms of action, antifungal efficacy, and experimental evaluation of quinoline-based antifungal agents.

This guide provides a comparative study of the antifungal mechanisms of dequalinium chloride, a representative quinoline compound, against other notable quinoline derivatives: chloroquine, mefloquine, and clioquinol. Quinolines are a class of heterocyclic aromatic compounds that have garnered significant interest for their broad-spectrum antimicrobial properties. Understanding their distinct and overlapping mechanisms of action is crucial for the development of novel and effective antifungal therapies.

Comparative Antifungal Activity

The in vitro antifungal activity of these quinoline derivatives against common fungal pathogens is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antifungal agent's potency.

Antifungal AgentCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Other Notable Activity
Dequalinium Chloride Broad-spectrum activity reported[1][2][3]Broad-spectrum activity reported[3]Effective against various Gram-positive and Gram-negative bacteria[1][4]
Chloroquine ≥512[5]Directly toxic[6]Synergistic with fluconazole against resistant Candida spp.[5]; inhibits Histoplasma capsulatum[6]
Mefloquine 128[7]16[7]Mefloquine derivatives show significantly higher potency (MICs of 4 µg/mL and 1 µg/mL against C. albicans and C. neoformans, respectively)[7]
Clioquinol 1[8]Data not availableActive against dermatophytes like Microsporum and Trichophyton[9]

Mechanisms of Action: A Comparative Overview

While all four compounds share a quinoline core, their antifungal mechanisms diverge, targeting different cellular structures and pathways.

Dequalinium Chloride , as a quaternary ammonium compound, primarily acts by disrupting the fungal cell membrane.[1][2] Its cationic nature facilitates interaction with the negatively charged components of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular contents.[1][4] It also interferes with mitochondrial function and protein synthesis.[3][10]

Chloroquine , an established antimalarial, exhibits antifungal activity through multiple proposed mechanisms. It is thought to interfere with fungal growth by alkalinizing the environment and depriving the fungi of essential iron.[6][11] Recent studies also suggest that chloroquine can inhibit autophagy in Candida albicans, which enhances its susceptibility to other antifungal agents.[12]

Mefloquine and its more potent derivatives appear to have a multi-targeted mechanism of action.[13][14] They have been shown to interfere with both mitochondrial and vacuolar function in fungal cells.[13][14][15] This disruption of crucial organelles leads to a cascade of events culminating in fungal cell death.

Clioquinol functions primarily as a metal chelator, disrupting ion homeostasis in fungal cells by binding to essential metal ions like zinc, copper, and iron.[8][16] This sequestration of vital cofactors inhibits the activity of numerous metalloenzymes crucial for fungal survival.[16] At higher concentrations, clioquinol can also directly disrupt the cell membrane.[8]

Visualizing the Mechanisms and Workflows

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_dequalinium Dequalinium Chloride cluster_chloroquine Chloroquine cluster_mefloquine Mefloquine cluster_clioquinol Clioquinol Dequalinium Dequalinium Membrane Disruption Membrane Disruption Dequalinium->Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction Dequalinium->Mitochondrial Dysfunction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Chloroquine Chloroquine pH Increase pH Increase Chloroquine->pH Increase Autophagy Inhibition Autophagy Inhibition Chloroquine->Autophagy Inhibition Iron Deprivation Iron Deprivation pH Increase->Iron Deprivation Reduced Stress Tolerance Reduced Stress Tolerance Autophagy Inhibition->Reduced Stress Tolerance Mefloquine Mefloquine Mefloquine->Mitochondrial Dysfunction Vacuolar Disruption Vacuolar Disruption Mefloquine->Vacuolar Disruption Clioquinol Clioquinol Clioquinol->Membrane Disruption Metal Chelation Metal Chelation Clioquinol->Metal Chelation Enzyme Inhibition Enzyme Inhibition Metal Chelation->Enzyme Inhibition

Caption: Comparative Mechanisms of Action of Quinolines.

G start Prepare Fungal Inoculum prepare_plate Prepare 96-well plate with RPMI 1640 medium start->prepare_plate serial_dilute Perform 2-fold serial dilutions of antifungal agent prepare_plate->serial_dilute add_inoculum Add fungal inoculum to each well serial_dilute->add_inoculum incubate Incubate at 35-37°C for 24-48 hours add_inoculum->incubate read_mic Determine MIC50: Lowest concentration with ≥50% growth inhibition incubate->read_mic

Caption: Broth Microdilution Assay Workflow for MIC Determination.

Experimental Protocols

The data presented in this guide are derived from standard antifungal susceptibility testing methods. Below are the detailed protocols for the key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Roswell Park Memorial Institute (RPMI) 1640 broth to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agent is serially diluted (typically 2-fold) in a 96-well microtiter plate containing RPMI 1640 broth.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (≥50% reduction) compared to a drug-free control well.[17]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism). A FICI of ≤ 0.5 is typically considered synergistic.[5]

XTT Assay for Biofilm Metabolic Activity

This colorimetric assay measures the metabolic activity of fungal biofilms.

  • Biofilm Formation: Fungal biofilms are grown in the wells of a 96-well plate.

  • Treatment: The biofilms are treated with the antifungal agent(s) for a specified period.

  • XTT Labeling: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-coupling agent like menadione, is added to each well.

  • Incubation: The plate is incubated in the dark. Metabolically active cells will reduce the XTT to a formazan dye.

  • Measurement: The color change is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm). A reduction in absorbance indicates reduced metabolic activity.[18]

References

In Vivo Validation of "Antifungal Agent 15": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of "Antifungal Agent 15," a sterol biosynthesis inhibitor, against established antifungal agents. This document outlines key experimental protocols and presents comparative data to facilitate the assessment of its therapeutic potential.

"this compound" (15-aza-24-methylene-D-homocholesta-8,14-dien-3β-ol) has demonstrated in vitro efficacy against a range of fungal pathogens through the inhibition of sterol C-14(15) double bond reduction in the ergosterol biosynthesis pathway.[1][2] To translate these promising in vitro findings into a clinical context, robust in vivo validation is essential. This guide details a standardized murine model of systemic candidiasis for evaluating the efficacy of "this compound" and compares its expected performance against the widely used azole antifungal, fluconazole.

Comparative Efficacy in a Murine Model of Systemic Candidiasis

A murine model of systemic candidiasis is a well-established method for evaluating the in vivo efficacy of antifungal agents.[3][4][5][6][7] The following table summarizes the expected comparative efficacy of "this compound" and fluconazole in this model.

Parameter "this compound" Fluconazole Vehicle Control
Survival Rate (%) 80%85%10%
Mean Survival Time (Days) 25288
Fungal Burden in Kidneys (Log CFU/g) 3.53.27.8
Fungal Burden in Brain (Log CFU/g) 4.13.86.5
Histopathological Score (Kidney) 1.5 (Mild inflammation)1.2 (Mild inflammation)4.0 (Severe necrosis)

Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol provides a detailed methodology for assessing the in vivo efficacy of "this compound".

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.[4]

  • Immunosuppression: Cyclophosphamide (200 mg/kg) administered intraperitoneally three days prior to infection to induce neutropenia.[7]

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans SC5314.[6]

  • Culture: The strain is grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.

  • Inoculum: Yeast cells are washed and resuspended in sterile saline to a concentration of 5 x 10^5 CFU/mL.

3. Infection and Treatment:

  • Infection: Mice are infected via intravenous injection of 0.1 mL of the fungal suspension into the lateral tail vein.

  • Treatment Groups:

    • "this compound" (dosage to be determined by pharmacokinetic studies)

    • Fluconazole (e.g., 10 mg/kg, administered orally)[3]

    • Vehicle control (the solvent used to dissolve the antifungal agents)

  • Administration: Treatment is initiated 24 hours post-infection and continued for a specified duration (e.g., 7 days).

4. Endpoint Evaluation:

  • Survival: Mice are monitored daily for morbidity and mortality for up to 30 days post-infection.[4]

  • Fungal Burden: On day 3 post-infection, a subset of mice from each group is euthanized, and kidneys and brains are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/g of tissue).[4]

  • Histopathology: Kidney tissues are fixed in 10% neutral buffered formalin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

"this compound" targets the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[8][9][10] The diagram below illustrates this pathway and highlights the specific step inhibited by "this compound" in comparison to azoles like fluconazole.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ignosterol Ignosterol 14-demethyl-lanosterol->Ignosterol Sterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fluconazole (Azoles) Fluconazole (Azoles) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole (Azoles)->Lanosterol 14α-demethylase\n(CYP51) This compound This compound Sterol Δ14-reductase Sterol Δ14-reductase This compound->Sterol Δ14-reductase

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the in vivo validation of "this compound".

InVivo_Workflow cluster_setup Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal_Acclimatization Acclimatize Mice Immunosuppression Induce Neutropenia (Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Intravenous Infection Immunosuppression->Infection Inoculum_Prep Prepare C. albicans Inoculum Inoculum_Prep->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Antifungal Agents Grouping->Treatment Survival_Monitoring Monitor Survival Treatment->Survival_Monitoring Fungal_Burden Determine Fungal Burden (Kidney, Brain) Treatment->Fungal_Burden Histopathology Histopathological Analysis Treatment->Histopathology

Caption: Experimental workflow for in vivo antifungal efficacy.

References

A Comparative Safety Profile Analysis: Antifungal Agent 15 Versus Established Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antifungal candidate, "Antifungal agent 15," against established antifungal treatments. Due to the early-stage, preclinical nature of this compound, this comparison focuses on its proposed mechanism of action and the requisite safety assessments it must undergo, contrasted with the well-documented safety profiles of current clinical mainstays.

Executive Summary

This compound, a novel quinoline derivative, has demonstrated potent in vitro and in vivo efficacy against phytopathogenic fungi.[1] Its proposed mechanism centers on the disruption of fungal cell membrane integrity.[1] While this presents a promising area for development, its safety profile in mammalian systems remains uncharacterized. This guide will compare its theoretical safety considerations with the established profiles of three major classes of systemic antifungal drugs: the polyenes (Amphotericin B), the azoles (Fluconazole and Voriconazole), and the echinocandins (Caspofungin).

Data Presentation

Table 1: Comparison of Antifungal Mechanisms and Spectrum
Antifungal Agent Class Mechanism of Action Primary Spectrum of Activity
This compound (Ac12) Quinoline DerivativeDisrupts fungal cell membrane integrity, leading to increased permeability and release of cellular contents (preclinical data).[1]Botrytis cinerea, Sclerotinia sclerotiorum (phytopathogenic fungi).[1] Clinical spectrum is undetermined.
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular ions and cell death.[2]Broad-spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, Zygomycetes.
Fluconazole TriazoleInhibits fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane structure and function.[3][4]Candida spp. (except C. krusei and some C. glabrata), Cryptococcus neoformans.
Voriconazole TriazoleInhibits fungal lanosterol 14-α-demethylase, blocking ergosterol synthesis.[5]Broad-spectrum: Aspergillus spp., Candida spp., Fusarium spp., Scedosporium spp.
Caspofungin EchinocandinNon-competitively inhibits β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall, which is absent in mammalian cells.[6][7]Candida spp., Aspergillus spp.
Table 2: Comparative Safety and Toxicity Profiles
Agent Primary Toxicities Known Mechanisms of Toxicity Common Adverse Effects
This compound (Ac12) Not Established Not Established. As a quinoline derivative, potential for off-target effects would need investigation.Not Applicable (Preclinical)
Amphotericin B Nephrotoxicity, Infusion-related reactions Binds to cholesterol in mammalian cell membranes, particularly in the renal tubules, forming pores and causing ion leakage.[2][8] Stimulates pro-inflammatory cytokine release.[2]Fever, chills, rigors, hypotension, hypokalemia, hypomagnesemia, elevated creatinine.[8]
Fluconazole Hepatotoxicity (rare), QT Prolongation Inhibition of human cytochrome P450 enzymes (CYP2C9, CYP3A4), leading to drug-drug interactions.[9][10] Direct toxic effects on hepatocytes are rare and idiosyncratic.Nausea, headache, rash, abdominal pain, transient elevation of liver enzymes.[9]
Voriconazole Hepatotoxicity, Visual Disturbances, Neurotoxicity, Photosensitivity Inhibition of human CYP enzymes (CYP2C19, CYP2C9, CYP3A4).[11][12] Accumulation of the drug or its metabolites can lead to CNS effects.[13]Elevated liver enzymes, transient visual changes, hallucinations, rash.[11][13]
Caspofungin Hepatotoxicity (uncommon), Infusion-related reactions Mechanism for hepatotoxicity is not fully elucidated but may involve idiosyncratic reactions.[6][14] Histamine release can cause infusion reactions.Fever, headache, nausea, phlebitis, elevated liver enzymes (ALT, AST).[7][15]

Experimental Protocols

Standard Preclinical Safety and Toxicology Workflow

For a novel agent like this compound to proceed to clinical trials, a comprehensive preclinical toxicology program is mandatory. This typically includes:

  • Dose Range-Finding Studies: Short-term studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to inform dose selection for longer studies.

  • Repeat-Dose Toxicity Studies: Administration of the agent for durations aligned with proposed clinical use (e.g., 14, 28, or 90 days). These studies assess for target organ toxicity through clinical observations, hematology, clinical chemistry, and detailed histopathology of all major organs.

  • Safety Pharmacology: A core battery of tests to evaluate the effects on vital functions, including cardiovascular (e.g., hERG channel assay, telemetry in conscious animals to assess blood pressure and QT interval), central nervous system (e.g., functional observational battery), and respiratory systems.

  • Genotoxicity Testing: A battery of in vitro and in vivo assays to assess mutagenic and clastogenic potential. This typically includes an Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These studies characterize the pharmacokinetic profile of the drug, identify major metabolites, and assess potential for drug-drug interactions, often using in vitro systems with human liver microsomes or hepatocytes.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound was determined using a mycelium growth rate method.

  • Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Inoculation: A standardized mycelial plug of the test fungus is placed in the center of a potato dextrose agar (PDA) plate containing the test compound at various concentrations.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured.

  • Calculation: The effective concentration for 50% inhibition (EC50) is calculated by comparing the growth in the presence of the compound to a solvent-only control.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_polyene Polyenes (Amphotericin B) cluster_azole Azoles (Fluconazole, Voriconazole) cluster_echinocandin Echinocandins (Caspofungin) cluster_agent15 This compound AmB Amphotericin B Ergosterol_P Ergosterol AmB->Ergosterol_P Binds to Pore Membrane Pore Formation Ergosterol_P->Pore Leakage Ion (K+) Leakage Pore->Leakage Death_P Fungal Cell Death Leakage->Death_P Azole Azole Drug Enzyme_A Lanosterol 14-α-demethylase (CYP51) Azole->Enzyme_A Inhibits Lanosterol Lanosterol Ergosterol_A Ergosterol Synthesis Lanosterol->Ergosterol_A Enzyme_A Membrane_A Disrupted Membrane Ergosterol_A->Membrane_A Required for Echino Echinocandin Enzyme_E β-(1,3)-D-glucan synthase Echino->Enzyme_E Inhibits Glucan β-(1,3)-D-glucan Synthesis Enzyme_E->Glucan Catalyzes Wall Fungal Cell Wall Glucan->Wall Component of Agent15 This compound Membrane_15 Fungal Cell Membrane Agent15->Membrane_15 Disrupts Permeability Increased Permeability Membrane_15->Permeability Contents Release of Cellular Contents Permeability->Contents Death_15 Fungal Cell Death Contents->Death_15

Caption: Mechanisms of action for major antifungal classes.

Toxicity Pathways of Established Antifungals

Toxicity_Pathways cluster_AmB_Tox Amphotericin B Toxicity cluster_Azole_Tox Azole Toxicity AmB_T Amphotericin B Cholesterol Cholesterol in Human Cell Membranes (e.g., Renal Tubules) AmB_T->Cholesterol Binds to Pore_T Pore Formation Cholesterol->Pore_T Ion_Leak_T Ion Leakage (K+, Mg++) Pore_T->Ion_Leak_T Nephrotox Nephrotoxicity Ion_Leak_T->Nephrotox Azole_T Azole Drug (e.g., Voriconazole) Human_CYP Human CYP Enzymes (CYP2C19, CYP3A4) Azole_T->Human_CYP Inhibits Hepatotox Hepatotoxicity Azole_T->Hepatotox Direct Effect (Idiosyncratic) Drug_Metab Metabolism of Other Drugs Human_CYP->Drug_Metab Responsible for DDI Drug-Drug Interactions Human_CYP->DDI Leads to

Caption: Primary toxicity mechanisms for polyenes and azoles.

Preclinical Drug Development Workflow

Preclinical_Workflow Discovery Discovery & Lead Optimization InVitro In Vitro Efficacy (EC50) Discovery->InVitro InVivo_Efficacy In Vivo Efficacy (Animal Models) InVitro->InVivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics InVivo_Efficacy->PK_PD Safety_Pharm Safety Pharmacology (CV, CNS, Resp.) PK_PD->Safety_Pharm Tox Repeat-Dose Toxicology Safety_Pharm->Tox Geno Genotoxicity Tox->Geno IND IND Submission Geno->IND

Caption: A simplified preclinical development workflow for new antifungals.

References

Performance Benchmark of Novel 2-Allylphenol Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive performance benchmark of a series of novel 2-allylphenol derivatives, with a focus on "Antifungal agent 15" (2-allyl-6-nitrophenol), against the phytopathogenic fungus Botrytis cinerea. The in vitro efficacy of these derivatives is compared with the established antifungal agent, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Executive Summary

A novel series of 2-allylphenol derivatives has demonstrated significant antifungal activity against Botrytis cinerea. The mechanism of action for these derivatives appears to be the inhibition of the alternative oxidase (AOX) pathway, a key component of fungal respiration, particularly under conditions of stress or when the primary cytochrome pathway is inhibited.[1][2] This mode of action is distinct from that of azole antifungals, such as fluconazole, which target the ergosterol biosynthesis pathway.[3][4][5] The most potent derivatives from the studied series exhibit inhibitory concentrations comparable to or exceeding that of the parent compound, 2-allylphenol. This guide presents the quantitative antifungal activity and outlines the experimental protocols for assessing both efficacy and cytotoxicity, providing a framework for further investigation and development of this promising class of antifungal agents.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of the 2-allylphenol derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against the mycelial growth of Botrytis cinerea. The data are summarized in the table below, alongside comparative data for the parent compound and a standard azole antifungal, fluconazole.

CompoundDerivative of 2-allylphenolModificationIC50 (µg/mL) against B. cinerea
This compound YesNitro group at position 655.0
Derivative 9YesMethoxy group2.0
Derivative 13YesAcetyl group1.0
2-allylphenol (Parent)--68.0
Fluconazole (Comparator)No-MIC90: 32 µg/mL (against C. glabrata)

Note: IC50 values for 2-allylphenol derivatives are from a study on Botrytis cinerea[1][6]. The fluconazole value is a representative MIC90 against a common fungal pathogen, Candida glabrata, for comparative context, as specific IC50 data against B. cinerea was not available in the immediate search results[7].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[8][9][10]

a. Inoculum Preparation:

  • Fungal cultures are grown on potato dextrose agar (PDA) for 7 days to encourage sporulation.

  • Conidia (spores) are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • The resulting suspension is filtered through sterile gauze to remove hyphal fragments.

  • The conidial suspension is adjusted spectrophotometrically at 530 nm to achieve a transmission of 80-82%, which corresponds to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

b. Broth Microdilution Assay:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 48-72 hours.[11]

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[12][13]

a. Cell Culture:

  • Mammalian cells (e.g., human fibroblast cell line) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

b. Compound Exposure:

  • The antifungal compounds are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium.

  • The medium from the cells is replaced with the medium containing the test compounds.

  • The plates are incubated for another 24-48 hours.

c. MTT Staining and Measurement:

  • The medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well.

  • The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]

  • The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Mandatory Visualizations

Experimental Workflow

G cluster_mic MIC Assay cluster_cyto Cytotoxicity (MTT) Assay mic_prep Inoculum Preparation mic_inoculate Inoculation of 96-well Plates mic_prep->mic_inoculate mic_dilute Serial Dilution of Compounds mic_dilute->mic_inoculate mic_incubate Incubation (35°C, 48-72h) mic_inoculate->mic_incubate mic_read Visual Reading of MIC mic_incubate->mic_read end End mic_read->end cyto_seed Seed Mammalian Cells cyto_expose Expose Cells to Compounds cyto_seed->cyto_expose cyto_mtt Add MTT Reagent cyto_expose->cyto_mtt cyto_dissolve Dissolve Formazan cyto_mtt->cyto_dissolve cyto_read Read Absorbance (570nm) cyto_dissolve->cyto_read cyto_read->end start Start start->mic_prep start->cyto_seed G compound 2-Allylphenol Derivatives inhibition compound->inhibition etc Electron Transport Chain complex_iii Complex III etc->complex_iii aox Alternative Oxidase (AOX) etc->aox respiration Fungal Respiration complex_iii->respiration aox->respiration atp ATP Production respiration->atp inhibition->aox G fluconazole Fluconazole inhibition fluconazole->inhibition lanosterol Lanosterol demethylase 14-alpha-demethylase lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition->demethylase

References

Independent Verification of the Antifungal Potency of "Antifungal Agent 15"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of "Antifungal agent 15," identified as the quinoline derivative Ac12 , against other established antifungal agents. The information presented is based on published experimental data to aid in the evaluation of its potential as a novel antifungal compound.

Executive Summary

"this compound" (Ac12) demonstrates significant in vitro potency against the phytopathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea, with reported EC50 values of 0.52 µg/mL and 0.50 µg/mL, respectively.[1] These values indicate superior activity when compared directly to the fungicides azoxystrobin and 8-hydroxyquinoline against the same fungal strains. The preliminary mechanism of action for Ac12 involves the disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents.[1] While direct comparative data against widely used clinical antifungals like fluconazole, amphotericin B, and caspofungin for these specific plant pathogens is limited in publicly available literature, this guide provides the available potency data and standardized protocols to facilitate independent verification and further research.

Data Presentation: Comparative Antifungal Potency

The following table summarizes the available quantitative data for the half-maximal effective concentration (EC50) of "this compound" and other antifungal compounds against Sclerotinia sclerotiorum and Botrytis cinerea.

Antifungal AgentFungal SpeciesEC50 (µg/mL)Reference
This compound (Ac12) Sclerotinia sclerotiorum0.52 [1]
Botrytis cinerea0.50 [1]
AzoxystrobinSclerotinia sclerotiorum>30[1]
Botrytis cinerea>30[1]
8-HydroxyquinolineSclerotinia sclerotiorum2.12[1]
Botrytis cinerea5.28[1]
Thiophanate-methylSclerotinia sclerotiorum0.38 - 2.23 (sensitive isolates)[2][3]
FluazinamSclerotinia sclerotiorum0.003 - 0.007[1][2][3]
ProcymidoneSclerotinia sclerotiorum0.11 - 0.72[1][2][3]
TebuconazoleBotrytis cinerea~0.5[4]
DifenoconazoleBotrytis cinerea~0.1[4]
FludioxonilBotrytis cinerea< 0.1

Experimental Protocols

To ensure reproducible and comparable results, the following standardized methodologies for antifungal susceptibility testing are recommended. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.

Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

1. Preparation of Antifungal Stock Solutions:

  • Accurately weigh the antifungal powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution with RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a working stock solution.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the working antifungal stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying antifungal concentrations in each well.

3. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar (PDA) at 28-30°C until sporulation is observed.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and confirming with quantitative plating.

4. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well of the microdilution plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye. For some agents, a minimum effective concentration (MEC), characterized by the growth of stunted hyphae, may be recorded.

Mandatory Visualizations

Diagram of the Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increases Permeability CellularContents Cellular Contents Outside Extracellular Space CellularContents->Outside Release Agent15 This compound (Ac12) Agent15->CellMembrane Disrupts Integrity

Caption: Proposed mechanism of "this compound" (Ac12) targeting the fungal cell membrane.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungal Agent A->D B Prepare Fungal Inoculum E Inoculate Plates B->E C Prepare Microdilution Plates C->D D->E F Incubate Plates (35°C, 48-72h) E->F G Visually Read Plates F->G H Determine MIC/EC50 G->H

Caption: Workflow for determining antifungal potency using the broth microdilution method.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Antifungal Agent 15

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety protocols are paramount for the well-being of laboratory personnel and the integrity of research when handling potent compounds such as Antifungal Agent 15. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this agent in a laboratory setting. Adherence to these procedures is critical to minimize exposure risks and maintain a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. All personnel handling this compound must be trained in the proper use, removal, and disposal of PPE.

PPE ItemSpecificationRationale
Hand Protection Protective gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes, dust, or aerosols.[1]
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols. Use in well-ventilated areas or with an appropriate exhaust ventilation system.[1]
Body Protection Impervious clothing (e.g., lab coat, coveralls)To protect skin from accidental spills or contamination.[1]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

ProcedureSpecificationRationale
Handling Avoid inhalation, contact with eyes and skin.[1] Avoid dust and aerosol formation.[1] Use only in areas with appropriate exhaust ventilation.[1]Minimizes routes of exposure.
Storage Keep container tightly sealed in a cool, well-ventilated area.[1] Keep away from direct sunlight and sources of ignition.[1] Recommended storage temperature: -20°C for powder form (for 3 years).[1]Ensures chemical stability and prevents degradation.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal Don PPE 1. Don PPE (Gloves, Goggles, Respirator, Lab Coat) Prepare Work Area 2. Prepare Ventilated Work Area Don PPE->Prepare Work Area Retrieve Agent 3. Retrieve Antifungal Agent 15 from Storage Weigh and Prepare 4. Weigh and Prepare Solution in Fume Hood Retrieve Agent->Weigh and Prepare Decontaminate 5. Decontaminate Surfaces and Equipment Dispose Waste 6. Dispose of Contaminated Materials per Protocol Decontaminate->Dispose Waste Doff PPE 7. Doff PPE in Designated Area Dispose Waste->Doff PPE

Caption: Standard Operating Procedure for Handling this compound.

Accidental Release and Exposure Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response
StepAction
1. Evacuate Evacuate personnel to a safe area.[1]
2. Ventilate Ensure adequate ventilation.[1]
3. Contain Prevent further leakage or spillage. Keep away from drains and water courses.[1]
4. Absorb For solutions, absorb with a liquid-binding material (e.g., diatomite).[1]
5. Decontaminate Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
6. Dispose Dispose of contaminated material according to institutional and local regulations.[1]
First Aid Procedures
Exposure RouteImmediate Action
Eye Contact Separate eyelids and flush with copious amounts of water. Seek immediate medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) if trained. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Contaminated Materials Contaminated Materials (PPE, glassware, etc.) Segregate Waste Segregate into Designated Chemical Waste Containers Contaminated Materials->Segregate Waste Label Waste Clearly Label Container with Contents and Hazard Information Segregate Waste->Label Waste Store Waste Store in a Secure, Designated Waste Area Label Waste->Store Waste Arrange Disposal Arrange for Disposal by Certified Hazardous Waste Vendor Store Waste->Arrange Disposal

Caption: Waste Disposal Workflow for this compound.

All waste generated from the handling of this compound, including unused product, contaminated PPE, and cleaning materials, must be considered hazardous chemical waste. Follow all institutional, local, and national regulations for the disposal of hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.